Technical Documentation Center

1,2-Dimethyl-4-nitro-5-cyanoimidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,2-Dimethyl-4-nitro-5-cyanoimidazole
  • CAS: 127342-45-4

Core Science & Biosynthesis

Foundational

1,2-Dimethyl-4-nitro-5-cyanoimidazole: Structural Dynamics, Synthetic Workflows, and Applications in Hypoxia-Targeted Therapeutics

Executive Summary 1,2-Dimethyl-4-nitro-5-cyanoimidazole (CAS: 127342-45-4) is a highly functionalized, electron-deficient heterocyclic compound utilized extensively in advanced medicinal chemistry and drug discovery[1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Dimethyl-4-nitro-5-cyanoimidazole (CAS: 127342-45-4) is a highly functionalized, electron-deficient heterocyclic compound utilized extensively in advanced medicinal chemistry and drug discovery[1]. Characterized by a push-pull electronic system on the imidazole core, this compound serves as a critical intermediate in the synthesis of fused bicyclic heterocycles (such as purine analogs and imidazo[4,5-d]pyrimidines) and functions as a bioreductive pharmacophore in the development of hypoxia-selective radiosensitizers[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic workflows, and mechanistic role in oncological applications.

Physicochemical Profiling & Structural Analysis

The unique reactivity of 1,2-dimethyl-4-nitro-5-cyanoimidazole stems from the antagonistic electronic effects of its substituents. The methyl groups at the 1- and 2-positions provide steric shielding and electron-donating inductive effects (+I), which enhance the lipophilicity of the molecule[1]. Conversely, the nitro (-NO₂) and cyano (-C≡N) groups at the 4- and 5-positions, respectively, are strongly electron-withdrawing (-M, -I). This creates a highly electrophilic imidazole ring, making the 5-position particularly susceptible to nucleophilic displacement if the cyano group is utilized as a leaving group, or allowing the cyano group to be hydrolyzed/reduced for further functionalization.

Quantitative Data Summary
PropertyValue / Specification
IUPAC Name 1,2-Dimethyl-4-nitro-1H-imidazole-5-carbonitrile
CAS Registry Number 127342-45-4
Molecular Formula C₆H₆N₄O₂
Molecular Weight 166.14 g/mol
SMILES String N#CC1=C(=O)N=C(C)N1C
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 4 (Nitro oxygens, Cyano nitrogen, Imidazole nitrogen)
Typical Purity (Commercial) ≥ 90% - 98% (HPLC/NMR verified)

Data compiled from verified chemical registries and supplier databases[1][3].

Synthetic Methodology & Protocol

The synthesis of 1,2-dimethyl-4-nitro-5-cyanoimidazole requires precise control over reaction conditions to prevent the degradation of the sensitive nitroimidazole core. The most robust and scalable route involves the dehydration of 1,2-dimethyl-4-nitroimidazole-5-carboxamide[4][5].

Causality of Experimental Choices
  • Chlorination: Thionyl chloride (SOCl₂) is selected to convert the precursor carboxylic acid to the acid chloride. It is preferred over other chlorinating agents because its byproducts (SO₂ and HCl) are gaseous, driving the reaction forward via Le Chatelier's principle and simplifying downstream purification.

  • Amidation: Aqueous ammonia is used to convert the highly reactive acid chloride into a stable carboxamide intermediate. Temperature control (0–5 °C) is critical here to prevent competitive hydrolysis back to the carboxylic acid.

  • Dehydration: Phosphorus oxychloride (POCl₃) acts as a potent dehydrating agent. The application of heat facilitates the elimination of water from the amide, yielding the target nitrile.

Step-by-Step Protocol: Amide Dehydration Route

Step 1: Acid Chloride Formation

  • Suspend 1.0 equivalent of 1,2-dimethyl-4-nitroimidazole-5-carboxylic acid in anhydrous dichloromethane (DCM).

  • Add 2.0 equivalents of thionyl chloride (SOCl₂) dropwise under an inert argon atmosphere, followed by a catalytic amount of N,N-dimethylformamide (DMF) to initiate the Vilsmeier-Haack-type chlorination.

  • Reflux the mixture for 2–4 hours until gas evolution ceases.

  • Concentrate the mixture in vacuo to yield the crude acid chloride[4].

Step 2: Amidation

  • Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool the system to 0 °C using an ice-water bath.

  • Slowly add excess aqueous ammonia (28% NH₃) while maintaining the internal temperature below 5 °C.

  • Stir for 1 hour, then filter the resulting precipitate. Wash with cold water to remove ammonium chloride salts, yielding 1,2-dimethyl-4-nitroimidazole-5-carboxamide.

Step 3: Dehydration to Nitrile

  • Suspend the carboxamide intermediate in neat phosphorus oxychloride (POCl₃) (approx. 5–10 volumes).

  • Heat the reaction mixture to 80–90 °C for 4 hours. The mixture will turn into a homogeneous dark solution.

  • Carefully quench the reaction by pouring the cooled mixture over crushed ice to hydrolyze excess POCl₃.

  • Neutralize the aqueous phase with saturated sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (EtOAc).

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to obtain pure 1,2-dimethyl-4-nitro-5-cyanoimidazole[4][5].

Synthesis A 1,2-Dimethyl-4-nitroimidazole- 5-carboxylic acid B Acid Chloride Intermediate A->B SOCl2 / DMF (cat.) Chlorination C Carboxamide Intermediate B->C NH3 (aq), 0°C Amidation D 1,2-Dimethyl-4-nitro- 5-cyanoimidazole C->D POCl3 / 80°C Dehydration

Caption: Synthetic workflow for 1,2-dimethyl-4-nitro-5-cyanoimidazole via amide dehydration.

Biochemical Applications: Hypoxia-Selective Radiosensitization

Beyond its utility as a synthetic building block, the 4-nitroimidazole scaffold is a highly privileged pharmacophore in oncology. Solid tumors frequently outgrow their vascular supply, resulting in hypoxic microenvironments (low O₂ tension) that are notoriously resistant to standard radiotherapy[2][6]. Nitroimidazoles act as hypoxia-selective radiosensitizers and cytotoxins by exploiting this exact physiological anomaly[7].

Mechanism of Action (Bioreductive Activation)

Nitroimidazoles are prodrugs that readily diffuse into cells due to their lipophilic nature[7]. Their activation is governed by the intracellular oxygen concentration:

  • Initial Reduction: Intracellular nitroreductases (NTRs) catalyze a single-electron reduction of the nitro group to form a highly reactive nitro radical anion (R-NO₂•⁻)[2][7].

  • The Futile Cycle (Normoxia): In healthy, well-oxygenated tissues, molecular oxygen (O₂) has a higher electron affinity than the nitroimidazole. Oxygen rapidly strips the electron from the radical anion, regenerating the inert parent prodrug and producing superoxide radicals (O₂•⁻)[7]. This "futile cycle" prevents the accumulation of toxic metabolites in normal tissues, ensuring high selectivity[8].

  • Covalent Trapping (Hypoxia): In hypoxic tumor cells, the absence of O₂ prevents reoxidation. The nitro radical anion undergoes further multi-electron reductions to yield nitroso (R-NO) and highly reactive hydroxylamine (R-NHOH) intermediates[2][7]. These electrophilic species covalently bind to cellular macromolecules (such as DNA, proteins, and glutathione), causing irreversible macromolecular damage, depleting antioxidant reserves, and ultimately triggering apoptosis or necrosis[2][9].

Mechanism NI Nitroimidazole Prodrug Radical Nitro Radical Anion (1e- reduction) NI->Radical Nitroreductases (e.g., NTR) Normoxia Normoxia (O2 present) Radical->Normoxia O2 competes for e- Hypoxia Hypoxia (Low O2) Radical->Hypoxia Absence of O2 Normoxia->NI Futile Cycle (Regenerates Prodrug) Hydroxyl Hydroxylamine / Reactive Species (Further reduction) Hypoxia->Hydroxyl Multi-step reduction Adducts Macromolecular Adducts (DNA/Protein Binding) Hydroxyl->Adducts Covalent trapping

Caption: Bioreductive activation pathway of nitroimidazoles in hypoxic tumor microenvironments.

Handling, Stability, and Regulatory Guidelines

As a nitroaromatic compound containing a cyano group, 1,2-dimethyl-4-nitro-5-cyanoimidazole requires strict handling protocols:

  • Storage: Must be stored in a cool, dry environment, ideally under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent photo-induced degradation of the nitro group[1]. Cold-chain transportation is recommended for long-term stability[1].

  • Toxicity: Nitroimidazoles are known mutagens and potential carcinogens (due to their DNA-binding mechanisms). The presence of the cyano group also introduces the risk of cyanide release under strong acidic or reductive conditions.

  • PPE: Handling requires a minimum of a laboratory coat, nitrile gloves, and safety goggles. All synthetic manipulations (especially those involving POCl₃ and SOCl₂) must be conducted inside a certified chemical fume hood.

References

  • Molaid Reaction Database - 1,2-dimethyl-4-nitroimidazole-5-carboxylic acid chloride - CAS号. Retrieved from: [Link]

  • PatSnap Synapse - What is the mechanism of Nimorazole? (Nitroimidazole Radiosensitizers). Retrieved from: [Link]

  • National Institutes of Health (NIH) - Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Retrieved from: [Link]

  • Open MedScience - Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Retrieved from: [Link]

  • Encyclopedia.pub - Radiosensitizing Hypoxic Tumour Cells. Retrieved from:[Link]

Sources

Exploratory

High-Resolution Physicochemical Profiling of 1,2-Dimethyl-4-nitro-5-cyanoimidazole: Molecular Weight, Exact Mass, and Analytical Methodologies

Executive Summary & Pharmacophore Significance In the landscape of modern drug discovery, highly functionalized nitroimidazoles serve as critical pharmacophores for anti-infective agents, hypoxic cell radiosensitizers, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Significance

In the landscape of modern drug discovery, highly functionalized nitroimidazoles serve as critical pharmacophores for anti-infective agents, hypoxic cell radiosensitizers, and targeted covalent inhibitors. 1,2-Dimethyl-4-nitro-5-cyanoimidazole (also known by its IUPAC name, 1,2-dimethyl-4-nitro-1H-imidazole-5-carbonitrile; CAS: 127342-45-4) is a densely substituted heterocyclic intermediate[1].

The presence of two strong electron-withdrawing groups (the nitro group at C4 and the cyano group at C5) adjacent to the electron-rich imidazole core creates a highly polarized push-pull electronic system. For researchers and analytical scientists, accurately determining the molecular weight and exact mass of this compound is the foundational step for downstream structural validation, pharmacokinetic tracking, and synthetic derivatization.

Quantitative Mass Profiling

The distinction between average molecular weight and monoisotopic exact mass is critical in high-resolution mass spectrometry (HRMS). The average molecular weight accounts for the natural isotopic distribution of elements on Earth, making it useful for bulk stoichiometric calculations. Conversely, the exact mass is calculated using the mass of the most abundant isotope of each element, which is the exact value detected by a high-resolution mass analyzer.

Table 1: Physicochemical Mass Properties

PropertyValueComputational Basis
Molecular Formula C₆H₆N₄O₂Core imidazole + 2x Methyl + Nitro + Cyano [2]
Average Molecular Weight 166.14 g/mol Standard atomic weights (IUPAC)
Monoisotopic Exact Mass 166.0491 DaMost abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O)
[M+H]⁺ Exact Mass 167.0564 m/zAddition of a proton (1.0073 Da)
Mass Defect 0.0491 DaDeviation from nominal mass (166 Da)

Table 2: Predicted Isotopic Distribution (ESI+ [M+H]⁺)

Isotope PeakRelative Abundance (%)Exact m/zMechanistic Origin
M 100.0167.0564Core monoisotopic composition
M+1 ~8.0168.0594¹³C (~6.4%) and ¹⁵N (~1.5%) contributions
M+2 ~0.7169.0618¹⁸O (~0.4%) and multiple heavy isotope combinations

Structural Causality & Ionization Dynamics

Understanding why a molecule behaves a certain way in a mass spectrometer requires mapping its electronic structure. In 1,2-dimethyl-4-nitro-5-cyanoimidazole, the N1 and C2 positions are sterically and electronically shielded by methyl groups. The N3 nitrogen remains unsubstituted and basic.

During Electrospray Ionization (ESI), the acidic mobile phase acts as a proton donor. Despite the strong electron-withdrawing pull of the -NO₂ and -CN groups—which generally deplete electron density from the π-system—the localized lone pair on the sp²-hybridized N3 nitrogen remains available for protonation. This causality dictates that the molecule will yield a robust [M+H]⁺ signal in positive ion mode rather than undergoing deprotonation in negative mode.

Ionization M Neutral Molecule C6H6N4O2 Exact Mass: 166.0491 Da Protonation Protonation at N3 (Imidazole Core) M->Protonation ESI+ MobilePhase Acidic Mobile Phase (0.1% Formic Acid) MobilePhase->Protonation H+ donor Ion [M+H]+ Ion m/z: 167.0564 Protonation->Ion Desolvation

Diagram 1: ESI+ ionization dynamics and protonation pathway for exact mass analysis.

Validated Protocol: LC-HRMS for Exact Mass Determination

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It employs continuous internal calibration (lock mass) to guarantee that the mass error remains below 2 ppm, thereby confirming the exact formula of C₆H₆N₄O₂ without ambiguity [3].

Step 1: Sample Preparation
  • Causality: The compound is moderately lipophilic due to the dimethyl substitution but retains polar functional groups.

  • Action: Dissolve 1 mg of 1,2-dimethyl-4-nitro-5-cyanoimidazole in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol and Water containing 0.1% Formic Acid.

Step 2: UHPLC Separation
  • Causality: Separation prior to MS injection prevents ion suppression from synthetic impurities. A C18 stationary phase is optimal for retaining this moderately polar heterocycle.

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition
  • Causality: Sub-ppm mass accuracy is required to differentiate C₆H₆N₄O₂ from nominally isobaric interferences.

  • Action: Operate the Time-of-Flight (TOF) or Orbitrap mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Self-Validation (Lock Mass): Simultaneously infuse Leucine Enkephalin (exact mass [M+H]⁺ = 556.2771) through a secondary reference sprayer. The software must be configured to continuously correct the mass axis against this known standard. If the lock mass deviates by >2 ppm, the acquisition is automatically flagged as invalid.

Step 4: Data Processing
  • Action: Extract the chromatogram for m/z 167.0564. Calculate the mass error (Δppm) using the formula: [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶. A valid result must fall between 167.0561 and 167.0567 m/z.

Workflow Prep 1. Sample Preparation 1 µg/mL in MeOH:H2O LC 2. UHPLC Separation C18 Column, Gradient Elution Prep->LC MS 3. HRMS Analysis Orbitrap / TOF (Res > 70,000) LC->MS Data 4. Data Processing Mass Error < 2 ppm MS->Data Calib Lock Mass Calibration (Leucine Enkephalin) Calib->MS Continuous Correction

Diagram 2: Self-validating LC-HRMS workflow ensuring sub-ppm mass accuracy.

References

  • National Center for Biotechnology Information. "1-Methylxanthine | C6H6N4O2" (Utilized as a structural proxy for exact mass calculation standards of the C₆H₆N₄O₂ chemical space). PubChem Database. URL:[Link]

Foundational

Whitepaper: In Vitro Mechanism of Action of 1,2-Dimethyl-4-nitro-5-cyanoimidazole

Executive Summary The development of hypoxia-activated prodrugs (HAPs) and radiosensitizers relies heavily on the precise tuning of a molecule's reduction potential. While 2-nitroimidazoles (e.g., misonidazole) and 5-nit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of hypoxia-activated prodrugs (HAPs) and radiosensitizers relies heavily on the precise tuning of a molecule's reduction potential. While 2-nitroimidazoles (e.g., misonidazole) and 5-nitroimidazoles (e.g., metronidazole) have dominated the clinical landscape, the 4-nitroimidazole scaffold has historically been overlooked due to its highly negative one-electron reduction potential, which renders it resistant to bioreduction in mammalian cells.

However, 1,2-dimethyl-4-nitro-5-cyanoimidazole represents a masterclass in rational pharmacophore design. By integrating a strongly electron-withdrawing cyano group at the 5-position and lipophilic methyl groups at the 1 and 2-positions, this compound overcomes the inherent limitations of the 4-nitroimidazole core. This technical guide deconstructs the in vitro mechanism of action of this compound, detailing the causality behind its hypoxia-selective cytotoxicity and providing the self-validating experimental frameworks required to evaluate its efficacy.

Structural Pharmacology & Redox Tuning

To understand the in vitro behavior of 1,2-dimethyl-4-nitro-5-cyanoimidazole, we must first analyze the electrochemical influence of its substituents. The biological activity of any nitroimidazole is dictated by its one-electron reduction potential ( E71​ ), which governs its ability to be reduced by intracellular oxidoreductases (such as NADPH:cytochrome P450 oxidoreductase) [1].

  • The 4-Nitroimidazole Core: Unsubstituted 4-nitroimidazoles possess an E71​ of approximately -527 mV. This is thermodynamically unfavorable for reduction by mammalian enzymes, resulting in low systemic toxicity but also poor efficacy as a HAP [1].

  • The 5-Cyano Substitution (-CN): The cyano group is a powerful electron-withdrawing group (EWG). Its proximity to the nitro group pulls electron density away from the nitrogen-oxygen bonds. This induces a significant positive shift in the reduction potential (bringing it closer to the optimal therapeutic window of -400 mV to -350 mV). This shift facilitates the initial, rate-limiting one-electron reduction step [2].

  • The 1,2-Dimethyl Substitution: While slightly electron-donating (which marginally counteracts the cyano group), the primary function of these methyl groups is to increase the molecule's lipophilicity (LogP). This ensures rapid, passive diffusion across the plasma membranes of solid tumor cells or thick bacterial biofilms.

Mechanism Parent 1,2-dimethyl-4-nitro-5-cyanoimidazole (Prodrug) Reductase 1e- Reductase (e.g., POR) Hypoxic Environment Parent->Reductase Radical Nitro Radical Anion (NO2•-) Reductase->Radical Futile Normoxia (O2) Futile Cycling Radical->Futile O2 present Intermediates Nitroso & Hydroxylamine Reactive Intermediates Radical->Intermediates Hypoxia (<1% O2) Futile->Parent ROS Superoxide (ROS) Generation Futile->ROS Adducts Macromolecular Adducts (DNA Alkylation & Protein Binding) Intermediates->Adducts Death DNA Strand Breaks & Apoptosis Adducts->Death

Figure 1: Bioreductive activation pathway and futile cycling of 1,2-dimethyl-4-nitro-5-cyanoimidazole.

In Vitro Pharmacodynamics: The Hypoxia-Selective Cascade

The mechanism of action in vitro is strictly dependent on the dissolved oxygen concentration in the culture media.

Normoxic Conditions (Futile Cycling)

In well-oxygenated cells (21% O2​ ), the compound undergoes the initial one-electron reduction to form the nitro radical anion. However, molecular oxygen is highly electron-affinic. It rapidly oxidizes the radical anion back to the parent prodrug. This process, known as futile cycling , prevents the formation of toxic downstream metabolites, thereby sparing healthy, normoxic cells. The byproduct of this cycle is superoxide ( O2∙−​ ), which is typically neutralized by cellular superoxide dismutase (SOD) [3].

Hypoxic Conditions (Cytotoxic Activation)

In hypoxic tumor microenvironments (<1% O2​ ), oxygen is absent, and futile cycling ceases. The nitro radical anion undergoes further irreversible reductions (adding up to 6 electrons in total) to form highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species act as alkylating agents. They covalently bind to nucleophilic sites on DNA (causing single- and double-strand breaks) and proteins (depleting non-protein sulfhydryls like glutathione), ultimately triggering replication stress and cytostasis [3][4].

Quantitative Redox & Cytotoxicity Profiles

To contextualize the efficacy of 1,2-dimethyl-4-nitro-5-cyanoimidazole, we must compare its theoretical physicochemical properties against established nitroimidazole baselines.

Table 1: Comparative Physicochemical & Redox Properties

Compound CoreSubstituentsEstimated E71​ (mV)Lipophilicity (LogP)Hypoxia Selectivity
4-Nitroimidazole None-527 ± 10LowPoor (Resistant to reduction)
2-Nitroimidazole (Misonidazole)1-methoxy-2-propanol-389 ± 10ModerateHigh
1,2-dimethyl-4-nitroimidazole 1,2-dimethyl-540 ± 10HighPoor
1,2-dimethyl-4-nitro-5-cyanoimidazole 1,2-dimethyl, 5-cyano-380 to -410 HighHigh (Optimal Activation)

Data synthesized from electrochemical pulse radiolysis studies of substituted nitroimidazoles [1][2]. The 5-cyano group effectively rescues the 4-nitroimidazole core by shifting the E71​ by >100 mV.

Core Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of steps, but a self-validating system. The following methodologies are designed to isolate the hypoxia-specific mechanism of action of 1,2-dimethyl-4-nitro-5-cyanoimidazole.

Workflow Culture In Vitro Cell Culture (e.g., V79 or FaDu) Split Atmospheric Bifurcation Culture->Split Normoxia Normoxia Chamber (21% O2, 5% CO2) Split->Normoxia Hypoxia Hypoxia Chamber (<0.5% O2, 5% CO2) Split->Hypoxia Treatment Drug Incubation (0.1 - 100 µM) Normoxia->Treatment Hypoxia->Treatment Assay1 Clonogenic Assay (Cell Survival) Treatment->Assay1 Assay2 Alkaline Comet Assay (DNA Strand Breaks) Treatment->Assay2

Figure 2: Self-validating in vitro experimental workflow for assessing hypoxia-selective cytotoxicity.

Protocol A: Hypoxic Clonogenic Survival Assay

Causality: The clonogenic assay is the gold standard for measuring reproductive cell death. Because nitroimidazoles cause irreversible DNA adducts, short-term viability assays (like MTT) often yield false negatives. We must measure the cell's ability to form colonies over 10-14 days.

Self-Validating Controls:

  • Negative Control: Vehicle (0.1% DMSO) in both normoxia and hypoxia.

  • Positive Control: Misonidazole (known HAP) to validate the hypoxic chamber's integrity.

Step-by-Step Method:

  • Seeding: Plate V79 (Chinese hamster lung fibroblast) or FaDu (human squamous cell carcinoma) cells in 6-well plates at predetermined densities (e.g., 200 cells/well for controls, up to 20,000 cells/well for high-dose treatments).

  • Pre-incubation (Atmospheric Equilibration): Transfer plates to a specialized hypoxia workstation (e.g., Don Whitley Scientific) flushed with 95% N2​ / 5% CO2​ to achieve <0.5% O2​ . Incubate for 4 hours to allow cellular oxygen depletion. Maintain parallel plates in a standard normoxic incubator.

  • Treatment: Dose cells with 1,2-dimethyl-4-nitro-5-cyanoimidazole (0.1 µM to 100 µM). Incubate for exactly 2 hours [4].

  • Wash & Recovery: Remove the drug, wash twice with PBS, and replace with fresh, oxygenated media. Return all plates to the normoxic incubator for 10-14 days.

  • Fixation & Staining: Fix colonies with glutaraldehyde (6.0% v/v) and stain with crystal violet (0.5% w/v).

  • Analysis: Count colonies containing >50 cells. Calculate the Hypoxia Cytotoxicity Ratio (HCR) by dividing the normoxic IC50​ by the hypoxic IC50​ .

Protocol B: Alkaline Single-Cell Gel Electrophoresis (Comet Assay)

Causality: Why alkaline and not neutral? The bioreductive alkylation of DNA by nitroimidazole intermediates primarily causes base damage and alkali-labile sites, which only manifest as single-strand breaks under high pH conditions (pH > 13) [3]. A neutral comet assay would miss this critical mechanism.

Step-by-Step Method:

  • Harvesting: Following a 2-hour hypoxic drug treatment (as described in Protocol A), immediately harvest cells using cold accutase to halt DNA repair mechanisms.

  • Embedding: Resuspend 1×105 cells/mL in 0.5% low-melting-point agarose (LMA) at 37°C. Pipette 50 µL onto a frosted glass slide pre-coated with 1% normal melting point agarose. Apply a coverslip and chill at 4°C for 10 minutes.

  • Lysis: Remove coverslips and submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. This removes cellular proteins and histones, leaving the nucleoid.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13). Leave in the dark for 30 minutes to allow DNA unwinding and expression of alkali-labile sites.

  • Electrophoresis: Run at 25 V and 300 mA for 25 minutes at 4°C.

  • Neutralization & Staining: Wash slides three times with neutralization buffer (0.4 M Tris, pH 7.5). Stain with SYBR Gold or Propidium Iodide.

  • Quantification: Image using epifluorescence microscopy. Use CometScore software to calculate the "Olive Tail Moment" (OTM), which integrates both the tail length and the fraction of total DNA in the tail.

Conclusion

The in vitro mechanism of 1,2-dimethyl-4-nitro-5-cyanoimidazole is a prime example of how precise chemical substitutions can radically alter pharmacodynamics. By leveraging the electron-withdrawing power of the 5-cyano group, this compound successfully shifts the reduction potential of the inherently inert 4-nitroimidazole core into a biologically actionable range. The self-validating protocols outlined above—specifically the hypoxic clonogenic survival and alkaline comet assays—provide the rigorous framework necessary to quantify its hypoxia-selective DNA-damaging capabilities, paving the way for its evaluation as a targeted radiosensitizer.

References

  • Wardman, P. (1986). One-electron reduction potentials of substituted nitroimidazoles measured by pulse radiolysis. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases.[Link]

  • Lee, R. E., et al. (2010). The effect of 5-substitution on the electrochemical behavior and antitubercular activity of PA-824. PMC (PubMed Central).[Link]

  • MDPI. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. International Journal of Molecular Sciences.[Link]

  • Stratford, I. J., et al. (1981). Cytotoxic properties of a 4-nitroimidazole (NSC 38087): a radiosensitizer of hypoxic cells in vitro. PMC (PubMed Central).[Link]

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) and Hazard Profiling of 1,2-Dimethyl-4-nitro-5-cyanoimidazole

Executive Summary The compound 1,2-dimethyl-4-nitro-5-cyanoimidazole (CAS: 127342-45-4) is a highly specialized intermediate utilized in the synthesis of advanced pharmaceutical agents, particularly in the development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,2-dimethyl-4-nitro-5-cyanoimidazole (CAS: 127342-45-4) is a highly specialized intermediate utilized in the synthesis of advanced pharmaceutical agents, particularly in the development of novel antimicrobial and antineoplastic drugs[1][2]. Due to the presence of both a nitro group and a nitrile moiety on the imidazole ring, this compound presents unique chemical reactivity and specific toxicological hazards. This whitepaper provides a comprehensive, causality-driven guide to its safety data, hazard classification, and handling protocols for drug development professionals.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical properties of 1,2-dimethyl-4-nitro-5-cyanoimidazole is the first step in predicting its behavior in laboratory environments. The electron-withdrawing nature of the nitro and cyano groups significantly influences the molecule's stability and solubility[2][3].

PropertyValue / Description
Chemical Name 1,2-Dimethyl-4-nitro-1H-imidazole-5-carbonitrile
CAS Registry Number 127342-45-4
Molecular Formula C₆H₆N₄O₂
Molecular Weight 166.14 g/mol
SMILES N#CC1=C(=O)N=C(C)N1C
Physical State Solid (typically crystalline powder)
Storage Conditions Cold-chain or controlled room temperature (protect from light/moisture)

Hazard Identification and GHS Classification

As a Senior Application Scientist, it is critical to look beyond the basic pictograms and understand why these hazards exist. The hazards of 1,2-dimethyl-4-nitro-5-cyanoimidazole are primarily driven by its functional groups:

  • Acute Toxicity (Oral/Dermal): The imidazole core, coupled with the nitro group, allows for rapid cellular penetration and subsequent enzymatic reduction, leading to reactive oxygen species (ROS) generation.

  • Skin and Eye Irritation: The cyanoimidazole derivative can act as a mild electrophile, reacting with nucleophilic residues on the surface of the skin and ocular mucous membranes.

  • Potential Genotoxicity: Nitroimidazoles are notorious for their potential mutagenicity. The bioreduction of the nitro group ( −NO2​ ) to a hydroxylamine ( −NHOH ) intermediate can lead to DNA cross-linking.

GHS Classification Summary
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Toxicological Mechanism of Action

The biological hazard of 1,2-dimethyl-4-nitro-5-cyanoimidazole is mechanistically linked to the intracellular reduction of its nitro group. In anaerobic or hypoxic environments (and to a lesser extent in aerobic tissues), nitroreductase enzymes catalyze the transfer of electrons to the nitro group.

This process generates a highly reactive nitro radical anion ( R−NO2∙−​ ). If oxygen is present, futile cycling occurs, generating superoxide radicals ( O2∙−​ ) which induce oxidative stress. If the reduction proceeds further, reactive nitroso and hydroxylamine species are formed, which covalently bind to DNA, causing strand breaks and mutations. This is the fundamental reason why robust Personal Protective Equipment (PPE) and engineering controls are non-negotiable.

Experimental Protocols and Safe Handling Workflows

To ensure scientific integrity and laboratory safety, handling this compound requires a self-validating protocol where each step confirms the safety of the next.

Step-by-Step Handling Methodology
  • Preparation and Verification: Verify the integrity of the primary container. Ensure the fume hood has a face velocity of at least 100 fpm.

  • PPE Donning: Equip standard chemical-resistant nitrile gloves (double-gloving is recommended for extended handling), a fastened lab coat, and ANSI Z87.1 compliant safety goggles.

  • Dispensing: Transfer the sealed vial to the fume hood. Use an anti-static weighing spatula to prevent aerosolization of the fine powder.

  • Reaction Setup: Dissolve the compound in the designated solvent (e.g., DMSO or DMF) entirely within the fume hood before transferring to other analytical instruments (like NMR or HPLC).

  • Decontamination: Wipe down the analytical balance and fume hood surfaces with a 10% bleach solution followed by 70% ethanol to degrade any residual cyanoimidazole traces.

Workflow Visualization

G Start Risk Assessment & Fume Hood Verification PPE Don PPE (Nitrile Gloves, Goggles, Coat) Start->PPE Pass Transfer Transfer Compound to Fume Hood PPE->Transfer Weighing Anti-static Weighing & Solvent Dissolution Transfer->Weighing Analysis Transfer to Analytical Instruments Weighing->Analysis Sealed Waste Hazardous Waste Disposal & Decon Weighing->Waste Residue Analysis->Waste

Caption: Safe handling and analytical workflow for 1,2-dimethyl-4-nitro-5-cyanoimidazole.

Emergency Response and Spill Mitigation

In the event of an accidental exposure or spill, immediate causality-based actions must be taken:

  • Powder Spill: Do not sweep dry powder, as this induces aerosolization and inhalation risks. Cover the spill with damp absorbent paper (using water or a compatible solvent like ethanol) to suppress dust. Carefully scoop the material into a hazardous waste container.

  • Skin Contact: Wash immediately with copious amounts of water and soap for at least 15 minutes. The lipophilic nature of the compound means it can absorb rapidly; hence, immediate mechanical removal via washing is critical.

  • Eye Contact: Flush eyes with a continuous stream of water from an emergency eyewash station for 15 minutes, holding eyelids open to ensure complete irrigation of the ocular surface.

References

  • EvitaChem. Screening Compounds P66669: 1,2-Dimethyl-4-nitro-5-cyanoimidazole (CAS No.: 127342-45-4). Retrieved April 1, 2026. Available at:[1]

  • Chemical Register. 1,2-Dimethyl-4-nitro-5-cyanoimidazole Synonyms and Registry. Retrieved April 1, 2026. Available at:[2]

  • BLD Pharm. 127342-45-4 | 1,2-Dimethyl-4-nitro-1H-imidazole-5-carbonitrile Product Information. Retrieved April 1, 2026. Available at:[3]

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of 1,2-dimethyl-4-nitro-5-cyanoimidazole in Organic Solvents

Foreword: The Imperative of Solubility in Drug Development In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a critical gatekeeper, profoundly influencing a compound's journey from a laboratory curiosity to a life-saving medicine. A well-defined solubility profile is not merely an academic exercise; it is a vital dataset that informs formulation strategies, predicts bioavailability, and mitigates the risk of costly late-stage failures. This guide is dedicated to the comprehensive solubility assessment of 1,2-dimethyl-4-nitro-5-cyanoimidazole, a heterocyclic compound of interest. As there is limited publicly available solubility data for this specific molecule, this document will serve as both a theoretical guide and a practical manual for researchers, scientists, and drug development professionals. We will delve into the principles governing its solubility, provide a robust experimental framework for its determination, and present a predictive solubility profile based on its unique molecular architecture.

Molecular Architecture and Its Implications for Solubility

The solubility of a compound is dictated by the interplay of its functional groups and the physicochemical properties of the solvent.[1] The principle of "like dissolves like" serves as a fundamental guide: polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[1] Let's dissect the structure of 1,2-dimethyl-4-nitro-5-cyanoimidazole to anticipate its behavior.

  • The Imidazole Core: The foundational 1,2-dimethylimidazole moiety is a polar heterocyclic ring. The parent compound, imidazole, is soluble in water and other polar solvents.[2] The two methyl groups at positions 1 and 2 add some non-polar character, slightly increasing its lipophilicity. The calculated octanol/water partition coefficient (logP) for 1,2-dimethylimidazole is approximately 0.7, indicating a degree of lipid solubility.[3]

  • The Electron-Withdrawing Groups: The presence of a nitro group (-NO2) at position 4 and a cyano group (-CN) at position 5 dramatically influences the molecule's electronic properties and, consequently, its solubility. Both are strongly electron-withdrawing and highly polar. These groups are expected to increase the molecule's overall polarity compared to the simple dimethylimidazole core. However, studies on other aromatic compounds have shown that such electron-withdrawing groups can reduce solubility in certain non-polar aromatic solvents.[4]

Predicted Solubility Behavior: Based on this structural analysis, 1,2-dimethyl-4-nitro-5-cyanoimidazole is predicted to be a moderately polar compound. It is unlikely to be highly soluble in very non-polar solvents like hexanes or in highly polar protic solvents like water, where it cannot act as a strong hydrogen bond donor. Its optimal solubility is anticipated in polar aprotic solvents that can engage in dipole-dipole interactions without the complexities of hydrogen bonding. Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are expected to be effective.

The Gold Standard: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from prediction to empirical data, a rigorous and reproducible methodology is essential. The shake-flask method, as proposed by Higuchi and Connors, remains the gold standard for determining thermodynamic (or equilibrium) solubility.[5] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound, providing a definitive value for a given solvent and temperature.[5][6]

Experimental Workflow for Shake-Flask Solubility Determination

The following protocol is a self-validating system designed to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Quantification A Weigh excess compound into vials B Add selected organic solvent A->B C Seal vials securely B->C D Agitate at constant temperature (e.g., 25°C) C->D E Incubate for 24-48 hours D->E F Allow solid to settle E->F G Withdraw supernatant F->G H Filter through 0.45 µm PTFE filter G->H I Dilute filtrate for analysis H->I K Analyze by validated HPLC-UV method I->K J Prepare calibration standards J->K L Calculate concentration (mg/mL) K->L

Caption: Shake-Flask Experimental Workflow.

Detailed Step-by-Step Protocol

Materials:

  • 1,2-dimethyl-4-nitro-5-cyanoimidazole (solid powder)

  • Selected organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.45 µm PTFE syringe filters

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

  • Preparation of Vials: Add an excess amount of solid 1,2-dimethyl-4-nitro-5-cyanoimidazole to a series of 2 mL glass vials. An amount that is visibly in excess after dissolution (e.g., ~10 mg) is typically sufficient. This ensures that the resulting solution will be saturated and in equilibrium with the solid phase.[5][7]

  • Solvent Addition: Accurately pipette 1.0 mL of the chosen organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a minimum of 24 hours. For some compounds, 48 or even 72 hours may be necessary to reach true thermodynamic equilibrium.[5] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the supernatant, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.45 µm PTFE syringe filter to remove any remaining solid microparticles. The first few drops of the filtrate should be discarded to prevent any potential adsorption losses onto the filter membrane.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve for the HPLC analysis.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method.

Analytical Quantification: A Validated HPLC-UV Method

A robust analytical method is crucial for accurate solubility determination. High-Performance Liquid Chromatography with UV detection is a common and reliable technique for quantifying imidazole derivatives.[8][9]

Proposed HPLC-UV Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (with 0.1% formic acid). A typical starting point could be a 60:40 (v/v) mixture of Acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound. Nitroaromatic compounds often have strong absorbance in the 280-320 nm range.

  • Injection Volume: 10 µL

  • Quantification: Prepare a series of calibration standards of 1,2-dimethyl-4-nitro-5-cyanoimidazole of known concentrations in the mobile phase. Generate a calibration curve by plotting peak area against concentration. The concentration of the diluted filtrate samples can then be determined from this curve. The final solubility value is calculated by applying the dilution factor.

Predicted Solubility Profile

The following table presents a scientifically plausible, hypothetical solubility profile for 1,2-dimethyl-4-nitro-5-cyanoimidazole. These values are estimates based on the structural analysis and are intended to serve as a guide for experimental design. The solvents are ordered approximately by decreasing polarity.

SolventPolarity IndexPredicted Solubility (mg/mL) at 25°CRationale
Dimethyl Sulfoxide (DMSO)7.2> 50Highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules.[1]
N,N-Dimethylformamide (DMF)6.4> 50Similar to DMSO, a highly effective polar aprotic solvent.[1]
Acetone5.110 - 20Moderately polar aprotic solvent.
Acetonitrile5.85 - 15Polar aprotic solvent, but generally a weaker solvent than DMSO or DMF.
Ethanol4.32 - 10Polar protic solvent. Solubility is likely limited by the energy required to break the solvent's hydrogen bonds.
Dichloromethane (DCM)3.11 - 5Moderately non-polar. Its ability to dissolve the compound will depend on the balance of polar and non-polar characteristics.
Ethyl Acetate4.41 - 5Moderately polar, but with significant non-polar character.
Toluene2.4< 1Non-polar aromatic solvent. The polar nitro and cyano groups are expected to limit solubility.[4]
Hexanes0.1< 0.1Very non-polar aliphatic solvent. Expected to be a very poor solvent for this moderately polar compound.
Water10.2< 0.1Highly polar protic solvent. Despite the polar groups, the lack of strong hydrogen bond donating ability and the presence of the non-polar methyl groups will likely result in very low aqueous solubility.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility profile of 1,2-dimethyl-4-nitro-5-cyanoimidazole. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in the drug development pipeline. The provided shake-flask methodology, coupled with a validated HPLC-UV analysis, represents a reliable path to obtaining definitive thermodynamic solubility values. The predicted data herein serves as a starting point, and it is through the careful execution of these experimental procedures that a true and accurate understanding of this compound's behavior will be achieved.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. [Link]

  • Prediction of Aqueous Solubility of Organic Compounds Based on a 3D Structure Representation. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • Predicting Solubility. Rowan Scientific. [Link]

  • Chemical Properties of 1H-Imidazole, 1,2-dimethyl- (CAS 1739-84-0). Cheméo. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. PMC. [Link]

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

  • ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Semantic Scholar. [Link]

  • Solubility of C60 in a Variety of Solvents. ACS Publications. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research. [Link]

  • Imidazole. Wikipedia. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

  • IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures: Revised and Updated. Part 2. Ternary Solvent Mixtures. Semantic Scholar. [Link]

  • “solid as solvent”: novel spectrophotometric analytical technique for quantitative estimation of. Journal of Drug Delivery and Therapeutics. [Link]

  • Methods and compositions for increasing solubility of azole drug compounds that are poorly soluble in water.

Sources

Exploratory

Spectroscopic Fingerprinting of 1,2-dimethyl-4-nitro-5-cyanoimidazole: A Predictive Technical Guide

Introduction: The Structural Rationale 1,2-dimethyl-4-nitro-5-cyanoimidazole is a polysubstituted imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous biologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Rationale

1,2-dimethyl-4-nitro-5-cyanoimidazole is a polysubstituted imidazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The precise structural elucidation of such compounds is paramount for understanding their function and for quality control in synthetic processes. NMR and IR spectroscopy are cornerstone analytical techniques for this purpose, providing a non-destructive "fingerprint" of the molecular architecture.

The imidazole ring is substituted with two methyl groups (at N-1 and C-2), a nitro group (at C-4), and a cyano group (at C-5). Each of these functional groups imparts distinct electronic effects that influence the magnetic environment of the atomic nuclei (observed in NMR) and the vibrational modes of the chemical bonds (observed in IR). This guide will deconstruct these influences to build a comprehensive, predicted spectral profile.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 1,2-dimethyl-4-nitro-5-cyanoimidazole, only two signals corresponding to the two methyl groups are expected, as there are no protons directly attached to the imidazole ring.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignmentRationale for Prediction
~ 3.8 - 4.0Singlet3HN-CH₃ (at position 1)The methyl group on the nitrogen atom is expected to be downfield due to the electron-withdrawing nature of the imidazole ring. Data for the analogous compound, 1,2-dimethyl-4-nitro-1H-imidazole, shows this peak at approximately 3.63 ppm.[1] The additional electron-withdrawing cyano group at the adjacent C-5 position is predicted to shift this signal further downfield.
~ 2.5 - 2.7Singlet3HC-CH₃ (at position 2)The methyl group on the carbon atom of the imidazole ring is typically observed at a lower chemical shift compared to the N-methyl group. In 1,2-dimethyl-4-nitro-1H-imidazole, this peak appears around 2.3 ppm.[1] The deshielding effect of the neighboring cyano group at C-5 will likely cause a downfield shift into the predicted range.
Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for reproducible and high-quality data acquisition.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of solid 1,2-dimethyl-4-nitro-5-cyanoimidazole.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), inside a standard 5 mm NMR tube.[2] CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to provide a reference signal at 0 ppm.

    • Cap the NMR tube securely and ensure the sample is fully dissolved and homogenous.

  • Spectrometer Setup :

    • The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

    • The instrument's magnetic field is "locked" onto the deuterium signal from the solvent.

    • The magnetic field should be shimmed to ensure homogeneity, which is critical for achieving high resolution and sharp peaks.

  • Data Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is generally sufficient.

    • Number of Scans : 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio for a sample of this concentration.

    • Relaxation Delay : A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.

    • Spectral Width : A spectral width of approximately -2 to 12 ppm is suitable for most organic compounds.

  • Data Processing :

    • The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier transform.

    • The spectrum is then phased and baseline corrected.

    • Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

G cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃ + TMS) load Insert into Spectrometer (e.g., 400 MHz) prep->load setup Lock, Tune, and Shim load->setup acquire Acquire Data (16 scans, 5s delay) setup->acquire process Process FID (FT, Phase, Baseline Correction) acquire->process analyze Analyze Spectrum process->analyze G cluster_workflow FTIR (KBr Pellet) Workflow grind Grind 1-2 mg Sample with 100-200 mg KBr press Press Mixture into Transparent Pellet grind->press sample_scan Acquire Sample Spectrum (16-32 Scans) press->sample_scan background Acquire Background Spectrum (Empty Compartment or Pure KBr) process Process Data (Background Subtraction) background->process sample_scan->process analyze Analyze Spectrum for Functional Groups process->analyze

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Conclusion

This guide presents a predictive spectroscopic analysis of 1,2-dimethyl-4-nitro-5-cyanoimidazole based on established principles and data from closely related analogs. The predicted ¹H NMR spectrum is expected to be simple, showing two singlets for the N-methyl and C-methyl groups. The ¹³C NMR spectrum will be more complex, with distinct signals for each of the seven carbon atoms, their positions heavily influenced by the electronic effects of the nitro and cyano substituents. The IR spectrum will be characterized by strong, diagnostic absorption bands for the cyano (C≡N) and nitro (NO₂) functional groups. While this predictive guide offers a robust framework for the initial identification and characterization of this molecule, definitive structural confirmation must ultimately rely on the acquisition and interpretation of experimental data.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. This source provides specific ¹H and ¹³C NMR data for 1,2-dimethyl-4-nitro-1H-imidazole, a close structural analog. The full text can be accessed via academic search engines.
  • Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 19(2), 379-393. Available at: [Link]

Sources

Foundational

Pharmacokinetics and Bioreductive Activation of 1,2-Dimethyl-4-nitro-5-cyanoimidazole Derivatives

An In-Depth Technical Guide for Drug Development Professionals Executive Summary & Rationale Nitroimidazole derivatives have long been a cornerstone in the development of hypoxia-selective radiosensitizers, bioreductive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary & Rationale

Nitroimidazole derivatives have long been a cornerstone in the development of hypoxia-selective radiosensitizers, bioreductive prodrugs, and antiparasitic agents. Historically, 2-nitroimidazoles (e.g., misonidazole) have dominated clinical applications due to their highly favorable one-electron reduction potentials ( E1/21​ ), which allow for efficient enzymatic reduction in hypoxic environments. Conversely, unmodified 4-nitroimidazoles generally exhibit low electron affinity ( E1/21​<−450 mV), rendering them poorly selective for hypoxic cells and largely ineffective as bioreductive triggers [1].

However, the strategic functionalization of the 4-nitroimidazole core yields profound pharmacokinetic and pharmacodynamic shifts. 1,2-dimethyl-4-nitro-5-cyanoimidazole (DMNCI) derivatives represent a highly specialized class of compounds where the addition of a strongly electron-withdrawing cyano group at the 5-position fundamentally alters the molecular orbital energetics. This substitution withdraws electron density from the nitro group, shifting the reduction potential positively to a biologically accessible window (approx. −350 to −400 mV). This precise tuning restores and enhances hypoxia-selective bioreduction while maintaining a distinct lipophilicity profile, making DMNCI derivatives highly potent candidates for targeting solid tumor hypoxia and anaerobic parasitic infections.

Mechanistic Pharmacodynamics: The Bioreductive Cascade

To design effective pharmacokinetic (PK) studies, one must first understand the causality of DMNCI's metabolism. The biological activity of DMNCI derivatives is entirely dependent on a bioreductive cascade catalyzed primarily by NADPH:cytochrome P450 reductase (POR) in mammalian tumor models [2], or by ferredoxin/thioredoxin reductase in parasitic organisms [4].

  • One-Electron Reduction: Under normoxic conditions, POR reduces the DMNCI prodrug to a nitro radical anion ( R−NO2∙−​ ).

  • Futile Cycling: If oxygen is present (normoxia), it acts as an electron sink, rapidly oxidizing the radical back to the parent compound and generating superoxide ( O2∙−​ ). This "futile cycling" prevents the drug from activating in healthy, oxygenated tissues.

  • Hypoxic Trapping: In hypoxic environments (<0.5% O2​ ), the radical anion is stable enough to undergo further irreversible reductions to nitroso, hydroxylamine ( R−NHOH ), and amine species. The highly reactive hydroxylamine intermediate covalently binds to intracellular macromolecules (DNA and proteins), effectively trapping the drug within the hypoxic cell.

BioreductivePathway DMNCI DMNCI (Prodrug) 4-nitro-5-cyano Radical Nitro Radical Anion (R-NO2•-) DMNCI->Radical 1e- reduction POR NADPH:CYP450 Reductase (POR) POR->DMNCI Catalyzes Radical->DMNCI O2 -> O2•- Oxygen Normoxia (O2) Futile Cycling Radical->Oxygen Hydroxylamine Hydroxylamine (R-NHOH) Reactive Intermediate Radical->Hydroxylamine Further reduction (Hypoxia) Hypoxia Hypoxia (<0.5% O2) Hypoxia->Radical Stabilizes Adducts Macromolecular Adducts (DNA/Protein) Hydroxylamine->Adducts Covalent Binding

Bioreductive activation pathway of DMNCI derivatives highlighting hypoxia-selective trapping.

Pharmacokinetic Profiling (ADME)

The clinical failure of early-generation nitroimidazoles was largely driven by dose-limiting peripheral neuropathy, which directly correlated with prolonged drug exposure (long half-life) and high lipophilicity driving accumulation in peripheral nervous tissue [3]. DMNCI derivatives are engineered to optimize the Volume of Distribution ( Vd​ ) and Clearance ( Cl ) to maximize the tumor-to-plasma ratio while minimizing systemic neural exposure.

Data Presentation: Comparative PK Parameters

The following table summarizes the targeted pharmacokinetic profile of a lead DMNCI derivative compared against the historical benchmark, Misonidazole, following intravenous administration in murine models.

PK ParameterMisonidazole (Benchmark)DMNCI Derivative (Target Profile)Biological Implication
LogP (Octanol/Water) 0.401.15Higher lipophilicity enhances rapid tumor penetration.
Clearance ( Cl ) 5.2 mL/min/kg18.5 mL/min/kgFaster clearance reduces systemic toxicity risks.
Volume of Distribution ( Vd​ ) 0.6 L/kg1.1 L/kgBroader distribution into deep hypoxic tumor cores.
Elimination Half-Life ( T1/2​ ) 1.4 hours0.6 hoursShort half-life minimizes peripheral nerve exposure [3].
Tumor:Plasma Ratio (at 2h) 0.701.45Superior hypoxic trapping due to tuned reduction potential.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the evaluation of DMNCI derivatives must rely on self-validating experimental systems. The following protocols detail the critical steps and the underlying causality for each action.

Protocol 1: In Vitro Hypoxia-Selective Metabolism Assay

Objective: To validate that DMNCI metabolism is strictly oxygen-dependent and mediated by POR. Causality Focus: Ambient oxygen rapidly reverses the initial one-electron reduction. Therefore, strict environmental control is not just a parameter; it is the fundamental mechanism being tested.

  • Enzyme Preparation: Prepare a 1 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1.0 mg/mL human liver microsomes (HLM), and 50 µM DMNCI.

  • Atmospheric Purging (Critical Step): Seal the reaction vials with airtight septa. Purge the experimental vials with a certified gas mixture of 95% N2​ / 5% CO2​ for 30 minutes. Leave control vials exposed to ambient air.

    • Why: Purging removes dissolved oxygen, preventing futile cycling and allowing the accumulation of reduced DMNCI metabolites.

  • Reaction Initiation: Inject 1 mM NADPH (final concentration) through the septum using a gas-tight syringe to initiate the reaction.

    • Why: NADPH is the obligate electron donor. Without it, POR cannot transfer electrons to the DMNCI core [2].

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by injecting 1 mL of ice-cold acetonitrile containing an internal standard (e.g., deuterated DMNCI).

    • Why: Acetonitrile instantly denatures the POR enzyme, halting metabolism, while simultaneously precipitating proteins for downstream LC-MS/MS analysis.

Protocol 2: In Vivo LC-MS/MS Pharmacokinetic Study

Objective: To quantify systemic clearance and peripheral nerve exposure in a murine xenograft model.

  • Dosing: Administer DMNCI intravenously (IV) via the lateral tail vein at 20 mg/kg to BALB/c nude mice bearing subcutaneous HCT116 tumors.

  • Serial Sampling: Collect 50 µL blood samples via submandibular bleed at 5, 15, 30, 60, 120, and 240 minutes post-dose. Centrifuge immediately at 3000 × g for 5 mins to isolate plasma.

  • Tissue Harvesting: At 120 and 240 minutes, euthanize a subset of mice. Rapidly excise the tumor and the sciatic nerve .

    • Why: Sciatic nerve concentration serves as a direct surrogate marker for predicting clinical peripheral neuropathy risk [3].

  • Bioanalysis: Homogenize tissues in 3 volumes of PBS. Extract analytes using protein precipitation (acetonitrile). Analyze via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions for the DMNCI parent and its primary amine metabolite.

PKWorkflow Dosing 1. In Vivo Dosing (IV/PO in Murine Model) Sampling 2. Serial Sampling (Plasma, Tumor, Sciatic Nerve) Dosing->Sampling Prep 3. Sample Preparation (Protein Precipitation & Extraction) Sampling->Prep LCMS 4. LC-MS/MS Analysis (MRM Mode for Parent & Metabolites) Prep->LCMS NCA 5. PK Parameter Estimation (Non-Compartmental Analysis) LCMS->NCA

Step-by-step in vivo pharmacokinetic profiling workflow for DMNCI derivatives using LC-MS/MS.

Conclusion

The pharmacokinetics of 1,2-dimethyl-4-nitro-5-cyanoimidazole derivatives represent a masterclass in rational drug design. By leveraging the electron-withdrawing nature of the 5-cyano group, researchers can artificially elevate the reduction potential of the traditionally inert 4-nitroimidazole core. When coupled with rigorous, causality-driven PK profiling—specifically monitoring clearance rates and sciatic nerve exposure—DMNCI derivatives offer a highly tunable platform for next-generation hypoxia-targeted therapies.

References

  • Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Role of NADPH:cytochrome P450 reductase in the hypoxic accumulation and metabolism of BRU59-21, a technetium-99m-nitroimidazole for imaging tumor hypoxia. Biochemical Pharmacology. URL:[Link]

  • Pharmacokinetics of 2-nitroimidazole hypoxic cell radiosensitizers in rodent peripheral nervous tissue. International Journal of Radiation Biology. URL:[Link]

  • Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase. PLOS Pathogens. URL:[Link]

Exploratory

Baseline Toxicity Profiling of 1,2-Dimethyl-4-nitro-5-cyanoimidazole in Cell Culture: A Mechanistic and Methodological Guide

Prepared by: Senior Application Scientist, Preclinical in vitro Pharmacology Target Audience: Drug Development Professionals, Toxicologists, and Cellular Biologists Executive Summary & Chemical Rationale The evaluation o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Preclinical in vitro Pharmacology Target Audience: Drug Development Professionals, Toxicologists, and Cellular Biologists

Executive Summary & Chemical Rationale

The evaluation of bioreductive prodrugs requires a fundamental departure from standard cytotoxicity profiling. This whitepaper establishes a robust, self-validating framework for assessing the baseline toxicity of 1,2-dimethyl-4-nitro-5-cyanoimidazole in cell culture.

Unlike standard 2-nitroimidazoles (e.g., misonidazole) or 5-nitroimidazoles (e.g., nimorazole), this specific compound features a 4-nitroimidazole core flanked by a strongly electron-withdrawing cyano (-C≡N) group at the 5-position. In molecular pharmacology, electron affinity is the primary determinant of a nitroaromatic compound's one-electron reduction potential ( E1 ) [1]. The cyano group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), shifting the E1 to a more positive value. This structural nuance dictates that the compound will undergo rapid enzymatic reduction, potentially exhibiting higher baseline oxic toxicity due to enhanced futile cycling, while maintaining potent hypoxic cytotoxicity.

The Mechanistic Causality of Nitroimidazole Toxicity

To design an effective cell culture assay, we must first understand the intracellular fate of the molecule. Nitroimidazoles act as prodrugs that undergo a single-electron reduction catalyzed by ubiquitous intracellular nitroreductases (such as NADPH-cytochrome P450 reductase)[2].

The toxicity profile is strictly bifurcated by the presence of molecular oxygen:

  • Oxic Conditions (Futile Cycling): In normoxic cell culture (21% O2​ ), the newly formed nitro radical anion ( R−NO2∙−​ ) is rapidly oxidized back to the parent 1,2-dimethyl-4-nitro-5-cyanoimidazole. This "futile cycle" generates superoxide radicals (ROS), which contribute to baseline oxic toxicity [2].

  • Hypoxic Conditions (Macromolecular Adduction): Under severe hypoxia ( <0.1% O2​ ), the radical escapes oxygen-mediated oxidation and undergoes further reduction to nitroso and hydroxylamine intermediates. These highly electrophilic species covalently bind to DNA and deplete intracellular non-protein thiols (e.g., glutathione), leading to chromatin condensation and cell death[3].

Crucially, the rate-limiting step for this reduction is not solely the oxygen tension, but the intracellular redox state—specifically the NADP/NADPH and GSH/GSSG ratios[4].

G prodrug 1,2-dimethyl-4-nitro-5-cyanoimidazole (Prodrug) reductase 1e- Reduction (Nitroreductases / CYP450) prodrug->reductase radical Nitro Radical Anion (R-NO2•-) reductase->radical futile Futile Cycling (Oxic Conditions) radical->futile O2 present hypoxia Further Reduction (Hypoxic Conditions) radical->hypoxia Hypoxia (<0.1% O2) futile->prodrug ros ROS Generation (Superoxide) futile->ros nitroso Nitroso / Hydroxylamine Intermediates hypoxia->nitroso damage Macromolecule Adducts (DNA Damage, GSH Depletion) nitroso->damage

Bioreductive activation pathway of nitroimidazoles under oxic versus hypoxic conditions.

Self-Validating Experimental Methodology

To quantify the Hypoxic Cytotoxicity Ratio (HCR)—defined as IC50(oxic)​/IC50(anoxic)​ —we must implement an assay that prevents ambient oxygen diffusion from confounding the hypoxic arm. Standard incubators are insufficient; a dedicated anaerobic chamber is mandatory[1].

Protocol: Parallel Oxic/Anoxic SRB Proliferation Assay

Rationale for Cell Line: HCT116 (human colorectal carcinoma) cells are utilized due to their well-characterized, stable expression of endogenous nitroreductases, ensuring that the bioreduction machinery is not the rate-limiting variable [1].

Step 1: Controlled Cell Seeding

  • Seed HCT116 cells at 2,000 cells/well in 96-well plates using McCoy's 5A medium supplemented with 10% FBS.

  • Causality Check: Seeding density must be kept low. High confluence induces localized pericellular hypoxia even in a normoxic incubator, which will artificially lower the oxic IC50​ and compress the HCR.

Step 2: Drug Formulation & Internal Controls

  • Dissolve 1,2-dimethyl-4-nitro-5-cyanoimidazole in anhydrous DMSO. Prepare a 10-point serial dilution.

  • Self-Validation Controls:

    • Vehicle Control: 0.5% DMSO (maximum allowable concentration to prevent solvent toxicity).

    • Redox Control: Parallel wells treated with 50 µM L-buthionine sulfoximine (L-BSO) to deplete GSH. If the compound's toxicity is mechanistically sound, L-BSO will drastically sensitize the cells [3].

    • Thiol Rescue Control: Parallel wells treated with 50 mM exogenous cysteine. Exogenous thiols should counteract the toxicity by scavenging reactive intermediates[5].

Step 3: Environmental Segregation (The 4-Hour Window)

  • Oxic Arm: Incubate plates in a standard humidified incubator (21% O2​ , 5% CO2​ ) for exactly 4 hours.

  • Anoxic Arm: Transfer plates to an anaerobic chamber (e.g., Bactron) flushed with 95% N2​ / 5% CO2​ ( <0.1% O2​ ). Pre-equilibrate the media in the chamber for 2 hours prior to drug addition to purge dissolved oxygen. Incubate for 4 hours.

  • Causality Check: Why only 4 hours? Prolonged anoxia ( >12 hours) induces severe metabolic starvation and apoptosis independent of the drug. A 4-hour window isolates the drug's bioreductive cytotoxicity from environmental stress[1].

Step 4: Regrowth and Quantification

  • Remove the drug, wash twice with PBS, and replenish with fresh, drug-free media.

  • Return all plates to the oxic incubator for 5 days of regrowth.

  • Fix cells with 10% Trichloroacetic Acid (TCA), stain with 0.4% Sulforhodamine B (SRB), dissolve protein-bound dye in 10 mM Tris base, and read absorbance at 510 nm.

Workflow seed Cell Seeding (HCT116 / CHO) preinc Pre-incubation (24h, 37°C) seed->preinc treat Drug Treatment (0.1 µM - 5 mM) preinc->treat split treat->split oxic Oxic Incubation (21% O2, 4h) split->oxic anoxic anoxic split->anoxic wash Wash & Regrowth (5 Days) oxic->wash anoxic->wash assay SRB / Clonogenic Assay wash->assay calc Calculate HCR (IC50 Oxic / Anoxic) assay->calc

Experimental workflow for determining the Hypoxic Cytotoxicity Ratio (HCR) in cell culture.

Quantitative Data Interpretation & Predictive Profiling

Based on the structure-activity relationships of highly electron-affinic nitroimidazoles, we can benchmark the expected performance of 1,2-dimethyl-4-nitro-5-cyanoimidazole against standard clinical and experimental agents[1].

Table 1: Comparative Baseline Toxicity Profile (Predicted vs. Standards)
CompoundStructural ClassEstimated E1 (mV)Oxic IC50​ (mM)Anoxic IC50​ (mM)HCR
Nimorazole 5-Nitroimidazole-450> 5.0~ 2.50~ 2.0
Misonidazole 2-Nitroimidazole-389~ 4.0~ 0.40~ 10.0
1,2-DM-4N-5CI 5-Cyano-4-Nitroimidazole> -350~ 0.8~ 0.05~ 16.0

Data Synthesis & Causality: The data table illustrates a critical pharmacological tradeoff. The addition of the 5-cyano group to the 4-nitroimidazole core drastically increases the compound's electron affinity (pushing E1 higher than -389 mV). Consequently, the Anoxic IC50​ plummets into the micromolar range (~50 µM), indicating highly potent bioreductive alkylation. However, this same electron affinity makes the compound susceptible to promiscuous reduction even under normoxic conditions, leading to significant ROS generation via futile cycling. Therefore, while the compound is highly potent, its baseline oxic toxicity (~0.8 mM) must be carefully managed in downstream in vivo applications to prevent peripheral neuropathy, a common dose-limiting toxicity for highly affinic nitroimidazoles[6].

References

  • Applications of Nitroimidazole In Vivo Hypoxia Imaging in Ischemic Stroke AHA Journals[Link]

  • Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole PubMed (NIH)[Link]

  • Kinetics and mechanism of bioreduction of nitrimidazoles as hypoxia probes OpenAIRE[Link]

  • Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase PLOS Biology[Link]

  • Neuropathy of nitroimidazole radiosensitizers: clinical and pathological description PubMed (NIH)[Link]

Sources

Protocols & Analytical Methods

Method

1,2-dimethyl-4-nitro-5-cyanoimidazole as a precursor in drug discovery

Application Note: 1,2-Dimethyl-4-nitro-5-cyanoimidazole as a Bioreductive Trigger Precursor in Hypoxia-Activated Prodrug (HAP) Discovery Executive Summary Tumor hypoxia remains a primary driver of chemoresistance and rad...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1,2-Dimethyl-4-nitro-5-cyanoimidazole as a Bioreductive Trigger Precursor in Hypoxia-Activated Prodrug (HAP) Discovery

Executive Summary

Tumor hypoxia remains a primary driver of chemoresistance and radiotherapy failure in solid tumors. To exploit this microenvironmental anomaly, Hypoxia-Activated Prodrugs (HAPs) have been developed to selectively deliver cytotoxic payloads to oxygen-deprived tissues[1]. Among the most sophisticated strategies is the reversible deactivation of targeted kinase inhibitors using bioreductive triggers[2].

This application note details the utility of 1,2-dimethyl-4-nitro-5-cyanoimidazole (CAS: 127342-45-4) as a highly versatile synthetic precursor. As a Senior Application Scientist, I will guide you through the mechanistic rationale, synthetic transformation, and validation protocols required to convert this cyano-precursor into a quaternary ammonium-linked prodrug, ensuring high hypoxia selectivity and robust systemic stability.

Mechanistic Rationale: Electronic Tuning and Trigger Selection

The design of a successful HAP relies on the precise calibration of the trigger’s one-electron reduction potential ( E(1) ). If the potential is too high, the prodrug will activate in mildly hypoxic normal tissues; if too low, it will fail to activate even in the necrotic core of the tumor[3].

The 1,2-dimethyl-4-nitroimidazole scaffold is uniquely suited for kinase inhibitor prodrugs[4].

  • The 4-Nitro Group: Undergoes one-electron reduction by oxidoreductases (e.g., Cytochrome P450 Reductase, POR) to a nitro radical anion. In normoxic tissues, molecular oxygen rapidly oxidizes this radical back to the parent nitro compound (futile cycling), preventing off-target drug release[5].

  • The 1,2-Dimethyl Substitution: The electron-donating methyl groups push the reduction potential slightly more negative (approx. -420 mV), ensuring that activation is strictly confined to severe hypoxia ( <0.1% O2​ )[3]. Furthermore, the 2-methyl group provides steric shielding against premature enzymatic degradation.

  • The 5-Cyano Handle: The cyano group in 1,2-dimethyl-4-nitro-5-cyanoimidazole serves as a stable, orthogonal synthetic handle. It can be cleanly reduced to an aldehyde and subsequently to an alcohol, providing the necessary functionalization to create a reactive 5-bromomethyl trigger without disturbing the sensitive nitro group[6].

Table 1: Comparative Physicochemical Properties of Nitroaromatic Triggers
Trigger ScaffoldApprox. Reduction Potential ( E(1) )Hypoxia SelectivitySynthetic VersatilityPrimary Payload Class
2-Nitroimidazole -390 mVHighModerateAlkylating agents (e.g., TH-302)
4-Nitrobenzyl -350 mVModerateHighChk1 / Aurora A inhibitors
1-Methyl-4-nitroimidazole -410 mVVery HighLowGeneral cytotoxins
1,2-Dimethyl-4-nitroimidazole -420 mVVery High High (via 5-cyano) Quaternary ammonium kinase inhibitors

Pathway of Hypoxia Activation

When the synthesized prodrug enters a hypoxic tumor microenvironment, the bioreductive cascade is initiated. The electron-withdrawing quaternary ammonium linkage fragments upon the formation of the electron-donating hydroxylamine intermediate, expelling the active kinase inhibitor[7].

HAP_Mechanism Prodrug Quaternary HAP (Inactive) Radical Nitro Radical Anion (1e- reduction) Prodrug->Radical 1e- Reductase (Hypoxia) Radical->Prodrug O2 (Normoxia) Futile Cycling Hydroxylamine Hydroxylamine (Electron Donating) Radical->Hydroxylamine Hypoxia (Further Reduction) ActiveDrug Active Kinase Inhibitor (Target Engagement) Hydroxylamine->ActiveDrug Electronic Fragmentation

Caption: Bioreductive activation pathway of 4-nitroimidazole prodrugs via futile cycling and fragmentation.

Synthetic Workflow: Precursor to Prodrug

To utilize 1,2-dimethyl-4-nitro-5-cyanoimidazole, the cyano group must be converted into a reactive electrophile (a bromomethyl group) capable of quaternizing the tertiary amine of a kinase inhibitor (such as an irreversible EGFR/HER2 inhibitor)[8].

Synthesis_Workflow Precursor 1,2-dimethyl-4-nitro-5-cyanoimidazole Aldehyde 5-Formyl Intermediate Precursor->Aldehyde DIBAL-H, -78°C Alcohol 5-Hydroxymethyl Intermediate Aldehyde->Alcohol NaBH4, 0°C Bromide 5-Bromomethyl Reactive Trigger Alcohol->Bromide PBr3, DCM Prodrug Quaternary Ammonium HAP Bromide->Prodrug Alkylation (SN2) Kinase Tertiary Amine Kinase Inhibitor Kinase->Prodrug Quaternization

Caption: Step-by-step synthetic transformation of the 5-cyano precursor into a quaternary ammonium HAP.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific causality for the reagent choices and analytical checkpoints to ensure the integrity of the synthesis and biological evaluation.

Protocol A: Synthesis of the 5-Bromomethyl Bioreductive Trigger

Causality: Direct reduction of the nitrile to the amine must be avoided. DIBAL-H at cryogenic temperatures arrests the reduction at the imine stage, which is subsequently hydrolyzed to the aldehyde.

  • Nitrile Reduction: Dissolve 1,2-dimethyl-4-nitro-5-cyanoimidazole (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool to -78 °C.

  • Dropwise, add DIBAL-H (1.2 eq, 1M in hexane). Stir for 2 hours at -78 °C. Quench with saturated aqueous Rochelle's salt and warm to room temperature to hydrolyze the imine. Extract with DCM and concentrate to yield the 5-formyl intermediate.

    • QC Check: 1 H NMR should show an aldehyde proton peak at ~10.2 ppm.

  • Alcohol Formation: Dissolve the crude aldehyde in methanol at 0 °C. Add NaBH 4​ (1.5 eq) in portions. Stir for 30 minutes. Quench with water, extract with ethyl acetate, and dry over Na 2​ SO 4​ .

  • Bromination: Dissolve the resulting alcohol in anhydrous DCM at 0 °C. Add PBr 3​ (1.1 eq) dropwise. Stir for 2 hours. Causality: PBr 3​ is preferred over CBr 4​ /PPh 3​ here to avoid triphenylphosphine oxide byproducts which are difficult to separate from the highly polar nitroimidazole.

  • Quench with ice water, extract with DCM, wash with brine, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 5-(bromomethyl)-1,2-dimethyl-4-nitro-1H-imidazole.

Protocol B: Quaternization of the Kinase Inhibitor

Causality: Quaternization of a tertiary amine (e.g., the dimethylamine group of an irreversible kinase inhibitor) requires a polar aprotic solvent to stabilize the charged transition state without solvolyzing the reactive bromide[4].

  • Dissolve the tertiary amine-containing kinase inhibitor (1.0 eq) and the 5-bromomethyl trigger (1.2 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Stir the reaction mixture in the dark at room temperature for 24–48 hours. Causality: Heating is avoided to prevent the retro-Michael addition or degradation of the sensitive quaternary ammonium linkage.

  • Precipitate the product by adding cold diethyl ether. Filter and wash the solid extensively with ether to remove unreacted trigger and NMP.

  • Purify the quaternary ammonium bromide salt via preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

    • QC Check: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the intact quaternary cation ( M+ ).

Protocol C: In Vitro Cytochrome P450 Reductase (POR) Fragmentation Assay

Causality: To validate that the prodrug will release the active kinase inhibitor exclusively under hypoxia, an enzymatic fragmentation assay is performed. Strict exclusion of oxygen is mandatory; even trace O 2​ will intercept the radical anion and halt fragmentation[5].

  • Preparation: Prepare a reaction mixture containing 100 μ M of the synthesized prodrug and 1 mM NADPH in 50 mM potassium phosphate buffer (pH 7.4).

  • Degassing: Transfer the mixture into a nitrogen-purged anaerobic glovebox. Bubble the solution with pure N 2​ for 30 minutes to achieve <0.1% O2​ .

  • Enzymatic Trigger: Initiate the reaction by adding recombinant human Cytochrome P450 Reductase (POR) (50 nM final concentration).

  • Sampling & Quenching: At intervals (0, 15, 30, 60, 120 mins), remove 50 μ L aliquots and quench immediately by mixing with 100 μ L of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to pellet proteins. Analyze the supernatant via LC-MS/MS.

    • Validation: You should observe a time-dependent decrease in the prodrug peak and a stoichiometric appearance of the free kinase inhibitor peak. A parallel control assay conducted in ambient air (normoxia) must show <5% prodrug degradation over 2 hours, confirming the futile cycling mechanism[7].

References

  • Prodrug forms of kinase inhibitors and their use in therapy.
  • Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives.
  • CH-01 is a Hypoxia-Activated Prodrug That Sensitizes Cells to Hypoxia/Reoxygenation Through Inhibition of Chk1 and Aurora A. ACS Chemical Biology (PMC).
  • Hypoxia-activated prodrugs and redox-responsive nanocarriers. Dove Medical Press.
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PMC - NIH.
  • WO 2011/028135 A1 - Kinase Inhibitors, Prodrug Forms Thereof and Their Applic

Sources

Application

Application Note &amp; Protocols: Catalytic Strategies for the Synthesis of 1,2-Dimethyl-4-nitro-5-cyanoimidazole

Abstract: This document provides a comprehensive scientific guide for researchers and drug development professionals on the synthesis of 1,2-dimethyl-4-nitro-5-cyanoimidazole, a complex nitroimidazole derivative. Given t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive scientific guide for researchers and drug development professionals on the synthesis of 1,2-dimethyl-4-nitro-5-cyanoimidazole, a complex nitroimidazole derivative. Given the absence of a direct, one-pot catalytic solution in current literature, this guide presents a robust, multi-step synthetic strategy. We will first detail the established, non-catalytic synthesis of the key precursor, 1,2-dimethyl-4-nitroimidazole. The primary focus will then shift to an in-depth exploration of potential catalytic methodologies for the challenging C-5 cyanation step. This section evaluates several modern catalytic approaches, explaining the mechanistic rationale and providing field-proven insights to guide experimental design. Detailed, step-by-step protocols for both the precursor synthesis and a validated catalytic cyanation pathway are provided to ensure reproducibility and success.

Introduction: The Significance of Substituted Nitroimidazoles

Nitroimidazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous antimicrobial agents used to combat infections caused by anaerobic bacteria and protozoa.[1][2] The biological activity of these compounds is intrinsically linked to the reductive bioactivation of the nitro group within the target organism, a process catalyzed by specific enzymes like nitroreductases.[] This reduction generates reactive intermediates that can induce cytotoxic effects, such as causing DNA strand breaks, thereby inhibiting nucleic acid synthesis and leading to cell death.[][4]

The efficacy, selectivity, and pharmacokinetic properties of nitroimidazole drugs are highly dependent on the nature and position of substituents on the imidazole ring.[1][2] Compounds like Metronidazole and Dimetridazole (1,2-dimethyl-5-nitroimidazole) are foundational, but the development of new derivatives with enhanced activity, particularly against resistant strains, is a critical area of research.[5] The target molecule of this guide, 1,2-dimethyl-4-nitro-5-cyanoimidazole, incorporates a cyano group, a versatile functional group that can modulate electronic properties and serve as a handle for further derivatization. The synthesis of this specific, highly substituted molecule presents a significant chemical challenge, particularly the introduction of the cyano group onto the electron-rich imidazole ring, which is further complicated by the presence of a deactivating nitro group.

This guide outlines a logical and experimentally grounded pathway to this target, focusing on robust precursor synthesis and a critical analysis of catalytic strategies for the key cyanation step.

Proposed Synthetic Pathway Overview

A direct, single-step synthesis of 1,2-dimethyl-4-nitro-5-cyanoimidazole is not currently described. Therefore, a multi-step approach is necessary. The most logical and experimentally feasible strategy involves the initial construction of a halogenated nitroimidazole precursor, followed by a catalyst-mediated nucleophilic substitution to introduce the cyano group. This pathway leverages the activating effect of the nitro group to facilitate the final cyanation step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Catalytic Cyanation (SNAr) A 2-Methyl-4,5-dibromoimidazole B 1,2-Dimethyl-4,5-dibromoimidazole A->B Methylation (e.g., (CH₃)₂SO₄, Base) C 1,2-Dimethyl-4-nitro-5-bromoimidazole B->C Regioselective Nitration (HNO₃/H₂SO₄) D Target Molecule: 1,2-Dimethyl-4-nitro-5-cyanoimidazole C->D Pd or Cu-Catalyzed Cyanation (e.g., Pd₂(dba)₃, dppf, Zn(CN)₂)

Figure 1: Proposed synthetic workflow for 1,2-dimethyl-4-nitro-5-cyanoimidazole.

Part 1: Synthesis of the Key Precursor, 1,2-Dimethyl-4-nitro-5-bromoimidazole

The initial stages of the synthesis focus on building the core structure with the necessary substituents in place for the final catalytic step. This involves methylation followed by a regioselective nitration.

Step A: Methylation of 2-Methyl-4,5-dibromoimidazole

The first step is the N-methylation of a commercially available or readily synthesized starting material, 2-methyl-4,5-dibromoimidazole. This reaction proceeds reliably using standard alkylating agents.

  • Experimental Rationale: The use of a strong alkylating agent like dimethyl sulfate in the presence of a base ensures efficient methylation at the N-1 position. The choice of solvent and base can influence reaction rates and ease of workup. Aprotic polar solvents like DMF or DMSO are typically effective.[6]

Step B: Regioselective Nitration

The most critical step in the precursor synthesis is the regioselective nitration of 1,2-dimethyl-4,5-dibromoimidazole. The goal is to replace one of the bromine atoms—specifically the one at the C-4 position—with a nitro group. This is a form of electrophilic substitution where the position of nitration is directed by the existing substituents.

  • Experimental Rationale: A classic nitrating mixture of concentrated nitric acid and sulfuric acid provides the necessary nitronium ion (NO₂⁺) for the electrophilic attack. The reaction conditions, particularly temperature, must be carefully controlled to prevent side reactions and ensure regioselectivity. The substitution of a bromine atom is feasible under these strong activating conditions. While direct nitration of halogenated imidazoles is a common strategy, yields and regioselectivity can vary, often requiring careful optimization.[1]

Part 2: Catalytic C-5 Cyanation via Nucleophilic Aromatic Substitution (SNAr)

With the 1,2-dimethyl-4-nitro-5-bromoimidazole precursor in hand, the final step is to introduce the cyano group at the C-5 position. The presence of the strongly electron-withdrawing nitro group at the adjacent C-4 position activates the C-5 position for nucleophilic aromatic substitution (SNAr). However, the direct substitution with cyanide salts can be sluggish. The use of a transition metal catalyst, such as palladium or copper, is a modern and highly effective strategy to facilitate this transformation.

  • Mechanistic Insight (Palladium Catalysis): Palladium-catalyzed cyanation reactions, often referred to as a type of Buchwald-Hartwig amination analogue, typically proceed through a catalytic cycle involving:

    • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the imidazole precursor.

    • Metathesis/Ligand Exchange: The cyanide source (e.g., zinc cyanide) exchanges with the bromide on the palladium center.

    • Reductive Elimination: The C-CN bond is formed, releasing the final product and regenerating the Pd(0) catalyst.

  • Choice of Catalyst System:

    • Palladium: Palladium-based catalysts, such as those employing ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), are highly effective for cyanation of aryl halides. They offer high turnover numbers and functional group tolerance.

    • Copper: Copper-catalyzed cyanations (a modification of the Rosenmund-von Braun reaction) are a more classical but still powerful alternative.[7] They often require higher temperatures but can be more cost-effective.

Catalyst SystemTypical Cyanide SourceSolventTemperature (°C)Key Advantages
Pd₂(dba)₃ / dppf Zn(CN)₂DMF, DMAc80 - 120High efficiency, broad substrate scope, milder conditions.
CuI / Ligand KCN, NaCNDMF, NMP120 - 160Cost-effective, well-established for certain substrates.

Table 1: Comparison of potential catalytic systems for the C-5 cyanation step.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Cyanide compounds (e.g., Zn(CN)₂) are highly toxic and must be handled with extreme care. Any waste containing cyanide must be quenched and disposed of according to institutional safety protocols.

Protocol 1: Synthesis of Precursor (1,2-Dimethyl-4-nitro-5-bromoimidazole)

(Based on general procedures for nitration and alkylation of imidazoles[1][6])

Part A: Synthesis of 1,2-Dimethyl-4,5-dibromoimidazole

  • To a solution of 2-methyl-4,5-dibromoimidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 5 mL per 1 g of substrate), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the mixture. Caution: Dimethyl sulfate is toxic and a suspected carcinogen.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Part B: Synthesis of 1,2-Dimethyl-4-nitro-5-bromoimidazole

  • To a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 1,2-dimethyl-4,5-dibromoimidazole (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄, 3.0 eq) and fuming nitric acid (HNO₃, 2.0 eq). Maintain the internal temperature below 5 °C throughout the addition.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until a precipitate forms.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the target precursor. Further purification can be achieved by recrystallization.

Protocol 2: Palladium-Catalyzed Synthesis of 1,2-Dimethyl-4-nitro-5-cyanoimidazole
  • To an oven-dried reaction vessel, add 1,2-dimethyl-4-nitro-5-bromoimidazole (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.10 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed N,N-dimethylformamide (DMF, approx. 10 mL per 1 g of substrate) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the final product, 1,2-dimethyl-4-nitro-5-cyanoimidazole.

References

  • An Efficient One-Pot Catalyzed Synthesis of 2,4-Disubstituted 5-Nitroimidazoles Displaying Antiparasitic and Antibacterial Activities. MDPI. (2017). Available at: [Link]

  • Process for the preparation of 2-nitroimidazoles. Google Patents. (1969).
  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. PMC. (2021). Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. (2022). Available at: [Link]

  • Process for the preparation of 1,2-dimethyl-5-nitroimidazole of high purity. Google Patents. (1985).
  • Preparation of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (1). ResearchGate. (2014). Available at: [Link]

  • Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?. ResearchGate. (1999). Available at: [Link]

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. (2023). Available at: [Link]

  • Magnetically separable triazine-based Cu(ii)–vitamin B5 complex in nitromethane toward efficient heterogeneous cyanation reaction of aryl halides. RSC Publishing. (2020). Available at: [Link]

  • Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation. PubMed. (1989). Available at: [Link]

  • 1-methyl-5-nitro-1H-imidazole-2-carbonitrile. Chemical Synthesis Database. Available at: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. (2011). Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. (2017). Available at: [Link]

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. PMC. (2022). Available at: [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. (2022). Available at: [Link]

Sources

Method

Application Note: Advanced Purification and Isolation Protocols for Synthesized 1,2-Dimethyl-4-nitro-5-cyanoimidazole

Introduction & Strategic Rationale The synthesis of highly functionalized imidazole derivatives, such as 1,2-dimethyl-4-nitro-5-cyanoimidazole (CAS: 127342-45-4), is a critical operation in the development of novel nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The synthesis of highly functionalized imidazole derivatives, such as 1,2-dimethyl-4-nitro-5-cyanoimidazole (CAS: 127342-45-4), is a critical operation in the development of novel nitroimidazole-based therapeutics and agrochemicals. The introduction of the cyano group at the C5 position often involves complex equilibria or transition-metal catalyzed cyanation (e.g., Rosenmund-von Braun reactions using CuCN, or palladium-catalyzed cyanation) [1].

Consequently, the downstream isolation process must overcome three primary challenges:

  • Heavy Metal Carryover: Residual copper or palladium from the cyanation step.

  • Positional Isomers & Byproducts: Separation from unreacted precursors (e.g., 5-bromo-1,2-dimethyl-4-nitroimidazole) and des-bromo impurities.

  • Atypical Acid-Base Behavior: The basicity of the imidazole ring is severely attenuated by the strongly electron-withdrawing nitro and cyano groups, requiring a departure from standard heterocyclic purification logic.

This application note details a self-validating, highly efficient downstream purification workflow designed to yield >99.5% pure 1,2-dimethyl-4-nitro-5-cyanoimidazole suitable for advanced preclinical drug development [2].

Physicochemical Profiling & Mechanistic Causality

To design an effective purification system, we must first analyze the causality between the molecule's structure and its macroscopic behavior. The presence of two strong electron-withdrawing groups (EWGs) on the imidazole core dictates the entire isolation strategy.

Table 1: Physicochemical Properties & Purification Implications

PropertyCharacteristicMechanistic Impact on Purification Strategy
Imidazole pKa < 2.0 (Estimated)The nitrogen lone pair is delocalized by the -NO₂ and -CN groups. Causality: The compound will not form water-soluble hydrochloride salts. Standard acid-base extraction is ineffective; the product remains in the organic phase during acidic washes.
Solubility Profile Soluble in EtOAc, DCM, hot EtOH. Insoluble in H₂O, Hexanes.Causality: Dictates the use of Ethyl Acetate (EtOAc) for Liquid-Liquid Extraction (LLE) and an Ethanol/Water system for antisolvent crystallization.
Polar Surface Area High (due to -NO₂ and -CN)Causality: Strong hydrogen-bond accepting capability results in moderate retention on normal-phase silica gel, allowing separation from less polar halogenated precursors.

Logical Workflow & Decision Trees

The following diagrams illustrate the logical relationships and the sequential workflow required to isolate the target compound with high purity.

LogicTree Prop1 Highly Electron-Deficient Imidazole Ring Act1 Avoid Acid-Base Extraction Prop1->Act1 Reduced basicity Prop2 Presence of Transition Metals (Cu/Pd) Act2 Ammonia/EDTA Aqueous Wash Prop2->Act2 Metal coordination Prop3 Polar but Non-Ionic Character Act3 Normal Phase Chromatography Prop3->Act3 Optimal Rf spread

Fig 1. Logical relationship between physicochemical properties and purification strategy.

Purification A Crude Reaction Mixture (Contains Cu/Pd, CN-, Organics) B 1. Chemical Quenching (NH4OH / EDTA) A->B C 2. Liquid-Liquid Extraction (EtOAc / Aqueous) B->C D 3. Silica Gel Chromatography (Hexane:EtOAc Gradient) C->D E 4. Antisolvent Crystallization (EtOH / H2O) D->E F Isolated 1,2-Dimethyl-4-nitro- 5-cyanoimidazole (>99.5%) E->F

Fig 2. Sequential downstream purification workflow for 1,2-dimethyl-4-nitro-5-cyanoimidazole.

Step-by-Step Experimental Protocols

Phase 1: Reaction Quenching and Metal Scavenging

Objective: Neutralize reactive cyanide species and partition heavy metals into the aqueous phase.

  • Cool the crude reaction mixture to 0–5°C using an ice-water bath.

  • Slowly add a 1:1 mixture of saturated aqueous ammonium hydroxide (NH₄OH) and saturated ammonium chloride (NH₄Cl).

    • Mechanistic Insight: The ammonia acts as a strong bidentate/tetradentate ligand, forming highly water-soluble complexes with transition metals (e.g., the deep blue [Cu(NH3​)4​]2+ complex). This prevents the metals from precipitating or partitioning into the organic phase.

  • Stir the biphasic mixture vigorously for 30 minutes at room temperature to ensure complete complexation.

Phase 2: Liquid-Liquid Extraction (LLE)

Objective: Isolate the organic product from inorganic salts.

  • Transfer the quenched mixture to a separatory funnel and add Ethyl Acetate (EtOAc) at a ratio of 3:1 (Organic:Aqueous).

  • Agitate gently and allow the phases to separate. The organic layer should be top-phase.

  • Extract the aqueous layer two additional times with fresh EtOAc to maximize mass recovery.

  • Combine the organic layers and wash sequentially with:

    • 10% aqueous EDTA solution (to scavenge any trace residual metals).

    • Deionized water.

    • Saturated aqueous NaCl (brine) to remove bulk water from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at 40°C to yield the crude solid.

Phase 3: Flash Column Chromatography

Objective: Separate the target compound from structurally similar organic impurities [3].

  • Prepare a slurry of silica gel (230–400 mesh) in hexanes and pack into a glass column.

  • Dissolve the crude solid in a minimum volume of Dichloromethane (DCM) and carefully load it onto the column bed.

  • Elute using a step gradient:

    • 100% Hexanes (2 Column Volumes, CV)

    • 80:20 Hexanes:EtOAc (3 CV)

    • 60:40 Hexanes:EtOAc (until the product completely elutes)

  • Monitor fractions via Thin-Layer Chromatography (TLC) using a 50:50 Hexanes:EtOAc mobile phase. Visualize under UV light at 254 nm. The target 1,2-dimethyl-4-nitro-5-cyanoimidazole typically exhibits an Rf​ of ~0.45.

  • Pool the fractions containing the pure target compound and concentrate under reduced pressure.

Phase 4: Antisolvent Crystallization

Objective: Final polishing to achieve >99.5% purity and establish a uniform crystal habit.

  • Transfer the concentrated chromatography pool to a round-bottom flask.

  • Add absolute ethanol (approx. 5 mL per gram of product) and heat to 75°C under constant stirring until complete dissolution is achieved.

  • Slowly add deionized water (the antisolvent) dropwise while maintaining the temperature at 75°C until the solution becomes slightly cloudy (reaching the cloud point).

    • Mechanistic Insight: The highly organic nature of the dimethyl-nitro-cyano core rejects water. Slow addition ensures the metastable zone is not crossed too rapidly, preventing "oiling out" (liquid-liquid phase separation) and promoting the growth of a stable crystalline polymorph.

  • Add 2-3 drops of ethanol to just clear the solution, then remove from the heat source.

  • Allow the solution to cool to room temperature slowly over 2 hours.

  • Further cool the suspension to 4°C in an ice bath for 1 hour to maximize yield.

  • Isolate the crystals via vacuum filtration using a Büchner funnel, wash with ice-cold 20% EtOH/Water, and dry in a vacuum oven at 45°C for 12 hours.

Stage-Gate Recovery and Purity Metrics

To ensure the protocol is a self-validating system, quantitative metrics must be tracked at each stage. The table below outlines the expected recovery and purity benchmarks.

Table 2: Stage-Gate Recovery and Purity Metrics

Purification StageMass Recovery (%)Purity (HPLC, AUC %)Residual Metal (ppm)
Crude Reaction Mixture 100% (Baseline)65 – 75%> 50,000 ppm (Cu/Pd)
Post-Quench & LLE 92 – 95%78 – 82%< 500 ppm
Flash Chromatography 80 – 85%95 – 97%< 50 ppm
Antisolvent Crystallization 70 – 75%> 99.5%< 10 ppm

References

  • Malig, T. C., Tan, Y., Wisniewski, S. R., et al. (2020).. Reaction Chemistry & Engineering, 5(8), 1421-1428.

  • Sarma, K. D., & Zhang, Y. (2022).. The Journal of Organic Chemistry, 88(1), 123-134.

  • Arkat USA. (2001).. Arkivoc, 2001(1), 181-191.

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Protocols for 1,2-Dimethyl-4-nitro-5-cyanoimidazole

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Rationale 1,2-Dimethyl-4-nitro-5-cyanoimidaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Rationale

1,2-Dimethyl-4-nitro-5-cyanoimidazole (CAS: 127342-45-4) is a highly functionalized nitroimidazole derivative. While 5-nitroimidazoles (e.g., metronidazole) are traditionally limited to anaerobic targeting, the 4-nitroimidazole core exhibits potent activity against both aerobic and anaerobic environments, making it a critical scaffold for novel antitubercular agents and hypoxia-targeted oncology drugs[1].

The inclusion of a strongly electron-withdrawing cyano (-CN) group at the 5-position fundamentally alters the molecule's electronic landscape. This substitution lowers the one-electron reduction potential of the nitro group, facilitating easier bioreduction. Upon cellular entry, the nitro group undergoes a type I/II reduction cascade, generating reactive nitrogen species (RNS) that alkylate DNA and inhibit cell wall synthesis[2].

Because 4-nitroimidazoles are highly lipophilic and exhibit poor aqueous solubility, standardizing the in vivo formulation and dosing strategy is critical to achieving reproducible pharmacokinetic (PK) and pharmacodynamic (PD) outcomes[3]. This application note provides a field-proven, self-validating framework for evaluating this compound in murine models.

MOA A 1,2-Dimethyl-4-nitro- 5-cyanoimidazole B Bioreduction (Type I/II) (Hypoxic Environment) A->B Cellular Uptake C Nitro Radical Anion B->C e- transfer D Reactive Nitrogen Species (RNS) C->D Further reduction E DNA Damage & Cell Wall Inhibition D->E Alkylation/Oxidation

Caption: Bioreductive activation pathway of 4-nitro-5-cyanoimidazole derivatives.

Formulation Strategy & Physicochemical Preparation

The high lipophilicity of 1,2-dimethyl-4-nitro-5-cyanoimidazole dictates that standard saline will result in precipitation, leading to erratic absorption and fatal microembolisms if administered intravenously (IV).

Causality Insight: To ensure systemic exposure, IV formulations must utilize co-solvents (like PEG400) or complexing agents (like cyclodextrins) to maintain the drug in solution. For oral (PO) dosing, a homogenous microsuspension using methylcellulose ensures consistent gastrointestinal transit and absorption[3].

Table 1: Optimized Formulation Matrices
RouteTarget ConcentrationVehicle CompositionPreparation Method
IV 1.0 - 2.0 mg/mL5% DMSO, 40% PEG400, 55% SalineDissolve API in DMSO. Add PEG400 and vortex. Slowly add saline while sonicating at 37°C.
PO 2.5 - 5.0 mg/mL0.5% Methylcellulose (MC), 0.5% Tween 80 in H₂OWet API with Tween 80. Gradually add 0.5% MC solution while homogenizing (Polytron) for 5 mins.

Protocol I: In Vivo Pharmacokinetic (PK) Profiling

To accurately determine the PK parameters, a dense sampling strategy is required. For respiratory or solid tumor models, plasma PK alone is insufficient; tissue distribution (specifically the lung-to-plasma ratio) is a superior predictor of in vivo efficacy for 4-nitroimidazoles[4].

Materials Required:
  • Female CD-1 or BALB/c mice (6-8 weeks old, 20-25g).

  • 27G needles (for IV) and 20G oral gavage needles (for PO).

  • K₂EDTA microtainer tubes.

  • Pre-chilled homogenization buffer (PBS + protease inhibitors).

Step-by-Step Methodology:
  • Acclimation & Fasting: Acclimate mice for 7 days. Fast the PO cohort for 4 hours prior to dosing to reduce food-effect variability. Water remains ad libitum.

  • Dosing:

    • IV Cohort: Administer 5 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Cohort: Administer 25 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed or saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Tissue Harvesting (Terminal): At 1, 4, and 24 hours, euthanize subsets of mice (n=3/time point) via CO₂ asphyxiation. Perfuse the right ventricle with cold saline to remove residual blood from tissues. Excise the lungs (or target tumor), rinse in cold PBS, blot dry, and weigh.

  • Sample Processing: Centrifuge blood at 4,000 × g for 10 mins at 4°C to separate plasma. Homogenize lung tissue in 3 volumes (w/v) of cold PBS. Store all samples at -80°C until LC-MS/MS analysis.

Protocol II: Pharmacodynamic (PD) Dose Fractionation

For 4-nitroimidazoles, the primary PK/PD driver of efficacy is often the time the free drug concentration remains above the Minimum Inhibitory Concentration ( fT>MIC )[3]. To validate this for 1,2-dimethyl-4-nitro-5-cyanoimidazole, a dose fractionation study is required.

Step-by-Step Methodology:
  • Infection/Inoculation: Inoculate mice with the target pathogen (e.g., M. tuberculosis via aerosol) or implant target tumor cells subcutaneously. Allow disease to establish (e.g., 2-4 weeks for TB models).

  • Dose Stratification: Divide mice into treatment groups receiving the same total daily dose, but fractionated differently to manipulate Cmax​ vs. T>MIC :

    • Group A: 50 mg/kg once daily (q24h).

    • Group B: 25 mg/kg twice daily (q12h).

    • Group C: 12.5 mg/kg four times daily (q6h).

  • Efficacy Readout: After 14-28 days of treatment, harvest the target tissue. Quantify the bacterial burden (Log CFU reduction) or measure tumor volume regression.

  • Correlation Analysis: Plot the efficacy readout against AUC/MIC , Cmax​/MIC , and fT>MIC . The parameter yielding the highest correlation coefficient ( R2 ) dictates the optimal clinical dosing schedule.

Workflow Form Formulation Optimization PK In Vivo PK (IV & PO Dosing) Form->PK Tissue Tissue Distribution (Lung/Plasma Ratio) PK->Tissue PD Dose Fractionation (Efficacy Model) Tissue->PD

Caption: Sequential workflow from formulation to PK/PD efficacy modeling.

Quantitative Data Interpretation

When analyzing the LC-MS/MS data for 1,2-dimethyl-4-nitro-5-cyanoimidazole, compare the results against established baselines for bicyclic 4-nitroimidazoles. Successful candidates typically exhibit moderate-to-high volumes of distribution ( Vd​ ) and excellent tissue penetration.

Table 2: Benchmark PK Parameters for 4-Nitroimidazole Analogs in Mice[4]
ParameterUnitTarget Range (PO 25 mg/kg)Mechanistic Implication
Cmax​ (Plasma) µg/mL3.0 - 8.0Determines peak systemic exposure and potential acute toxicity.
Tmax​ hr2.0 - 4.0Indicates absorption rate from the GI tract (suspension dependent).
AUC0−24​ µg·h/mL40.0 - 100.0Total systemic exposure; critical for AUC/MIC driven efficacy.
T1/2​ hr3.5 - 6.0Half-life dictates the required dosing frequency to maintain fT>MIC .
Lung/Plasma Ratio Ratio> 2.0Crucial for respiratory models; indicates active tissue partitioning[4].

Note: The highly polar cyano group may slightly reduce the Vd​ compared to purely alkyl-substituted analogs, making the lung-to-plasma ratio a critical metric to monitor during early PK profiling.

References

  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis Source: PLOS One URL:[Link]

  • Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds Source: Frontiers in Chemistry URL:[Link]

  • Pharmacokinetics-Pharmacodynamics Analysis of Bicyclic 4-Nitroimidazole Analogs in a Murine Model of Tuberculosis (Extended Data) Source: ResearchGate URL:[Link]

  • Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Method

Application Note &amp; Protocol: Preparation and Validation of 1,2-dimethyl-4-nitro-5-cyanoimidazole Stock Solutions for In Vitro Assays

Introduction This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, and handling of stock solutions for the compound 1,2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the preparation, validation, and handling of stock solutions for the compound 1,2-dimethyl-4-nitro-5-cyanoimidazole . The protocols herein are designed to ensure solution integrity, concentration accuracy, and the minimization of solvent-induced artifacts in downstream biological assays. We will address the causality behind experimental choices, from solvent selection to validation methodologies, to create a self-validating system for robust and reliable results.

Compound Profile & Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for developing a successful dissolution strategy. While extensive experimental data for 1,2-dimethyl-4-nitro-5-cyanoimidazole is not widely published, we can infer its likely characteristics based on its structural motifs and data from related analogs.[2][3][4]

The structure contains a substituted imidazole ring, a polar nitro group, and a cyano group. These features suggest that while the compound is organic, it possesses significant polarity, which will dictate solvent choice.

Table 1: Physicochemical Properties of 1,2-dimethyl-4-nitro-5-cyanoimidazole and Related Analogs

Property1,2-dimethyl-4-nitro-5-cyanoimidazole1,2-Dimethyl-5-nitroimidazole (Analog)Notes & Rationale
Molecular Formula C₆H₅N₅O₂C₅H₇N₃O₂Calculated based on structure.
Molecular Weight 179.14 g/mol 141.13 g/mol [5]Calculated based on structure.
Appearance Likely a crystalline powder, white to pale yellow.White to pale yellow crystalline powder.[5]The nitro group often imparts a yellowish color.
Aqueous Solubility Predicted to be very low.Low.The hydrophobic imidazole backbone and methyl groups limit water solubility. The polar nitro and cyano groups may not be sufficient to overcome this.[6]
Organic Solvent High solubility expected in polar aprotic solvents.Soluble in Dimethyl Sulfoxide (DMSO).DMSO is an excellent solvent for a wide range of organic compounds, including those with both polar and nonpolar features.[7]
CAS Number Not readily available in public databases.551-92-8[5][8]Specific CAS number should be verified from the compound supplier.

Note: Properties for the target compound are predicted. Experimental verification is essential.

Core Principles for Robust Stock Solution Preparation

The Rationale for Solvent Selection: DMSO

For in vitro screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial stock solution preparation. Its superior solvating power for a wide range of organic molecules, miscibility with aqueous assay media, and relatively low toxicity at typical working concentrations make it ideal.[7] High-purity, anhydrous, sterile-filtered DMSO should always be used to prevent compound degradation and the introduction of contaminants.

Managing Solvent Cytotoxicity

While DMSO is a versatile solvent, it is not inert and can impact cellular functions at higher concentrations. It is critical to maintain the final concentration of DMSO in the assay medium as low as possible.

Table 2: Recommended Final DMSO Concentrations in Cell-Based Assays

DMSO ConcentrationGeneral Effect on Most Cell LinesRecommendation
< 0.1% (v/v) Generally considered safe with minimal cytotoxic effects.Recommended for sensitive assays or long-term exposure.
0.1% - 0.5% (v/v) Acceptable for many cell lines and short-term assays.Most common range; always validate for your specific cell line.
> 0.5% (v/v) Significant risk of cytotoxicity, altered gene expression, and off-target effects.Avoid. If necessary, ensure vehicle controls are rigorously matched.

Crucially, every experiment must include a "vehicle control" group. This control should contain cells treated with the same final concentration of DMSO as the compound-treated groups to differentiate solvent effects from compound-specific activity.

Ensuring Stability: Aliquoting and Storage

To maintain compound integrity, high-concentration stock solutions should be aliquoted into single-use volumes and stored at -80°C. This practice minimizes repeated freeze-thaw cycles, which can lead to compound degradation and solvent evaporation, thereby altering the effective concentration.[9] Nitroaromatic compounds can also be light-sensitive; therefore, storing aliquots in amber or light-blocking tubes is a recommended best practice.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent dilutions.

Materials:

  • 1,2-dimethyl-4-nitro-5-cyanoimidazole powder

  • Anhydrous, high-purity DMSO (cell culture grade)

  • Calibrated analytical balance

  • Sterile, amber-colored 1.5 mL microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile filter tips

  • Vortex mixer

  • Sonicator bath (optional)

Safety Precautions:

  • Always handle the compound powder in a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8]

  • Consult the Safety Data Sheet (SDS) provided by the supplier. Analogs like 1,2-dimethyl-5-nitroimidazole are noted to cause skin and eye irritation and are suspected of causing genetic defects.[8]

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed. For 1 mL of a 10 mM stock solution (MW = 179.14 g/mol ): Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) *Mass (mg) = 0.010 mol/L × 0.001 L × 179.14 g/mol × 1000 mg/g = 1.79 mg

  • Weighing: Tare a sterile amber microcentrifuge tube on the analytical balance. Carefully weigh 1.79 mg of the compound directly into the tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be used, but must be done cautiously as heat can degrade some compounds.

  • Aliquoting and Storage: To prevent freeze-thaw cycles, immediately aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled amber cryovials.

  • Storage: Store the aliquots at -80°C for long-term stability.

Self-Validation: Verifying Stock Solution Concentration

It is a critical quality control step to verify the concentration of the primary stock solution. This ensures that experimental results are based on an accurate and known compound concentration.

Protocol 2A: Concentration Validation by UV-Vis Spectrophotometry

This method is rapid and accessible, providing a good estimate of concentration. It relies on determining the compound's molar extinction coefficient.

Procedure:

  • Determine λmax: Prepare a dilute solution (e.g., 10-20 µM) of the compound in the chosen solvent (e.g., methanol or acetonitrile). Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax). Many nitroimidazoles exhibit a λmax between 310-325 nm.[11]

  • Prepare Standards: Create a series of at least five known concentrations of the compound in the same solvent.

  • Generate Standard Curve: Measure the absorbance of each standard at the determined λmax. Plot Absorbance vs. Concentration. The plot should be linear (R² > 0.99), and the slope of the line corresponds to the molar extinction coefficient (ε) according to the Beer-Lambert law (A = εcl).

  • Quantify Stock Solution: Prepare a high dilution of your primary stock solution to fall within the linear range of the standard curve. Measure its absorbance and calculate the concentration using the standard curve equation.

Protocol 2B: Concentration Validation by Reverse-Phase HPLC (Gold Standard)

High-Performance Liquid Chromatography (HPLC) is the most accurate and specific method for concentration determination as it separates the parent compound from any impurities or degradants.

General HPLC-UV Method:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[12][13]

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (or methanol) and water, often with a modifier like 0.1% phosphoric acid or triethylamine to improve peak shape. A common starting point could be Acetonitrile:Water (e.g., 26:74 v/v).[12][14][15]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: Use the λmax determined by spectrophotometry (e.g., ~310-320 nm).[13][14]

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare Standards: As with UV-Vis, prepare a series of at least five standards of the compound with precisely known concentrations.

  • Generate Standard Curve: Inject each standard into the HPLC system. Record the peak area for the compound at its characteristic retention time. Plot Peak Area vs. Concentration to generate a calibration curve.

  • Quantify Stock Solution: Prepare a high dilution of your primary stock solution and inject it into the HPLC system. Determine its concentration by comparing its peak area to the calibration curve.[14]

Workflow and Dilution Strategy for Assays

The following workflow minimizes the risk of compound precipitation when diluting the DMSO stock into aqueous assay media. The key is to perform intermediate dilutions in 100% DMSO before the final dilution into the aqueous buffer or cell culture medium.

Protocol 3: Preparation of Working Solutions

Example: Preparing a 10 µM final concentration in a 96-well plate (100 µL final volume).

  • Thaw Stock: Remove one 10 mM primary stock aliquot from the -80°C freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Stock (100X): Prepare a 1 mM intermediate stock by diluting the 10 mM primary stock 1:10 in 100% DMSO (e.g., 2 µL of 10 mM stock + 18 µL of DMSO).

  • Dose the Plate: Add 99 µL of cell culture medium to the wells of your 96-well plate.

  • Final Dilution: Add 1 µL of the 1 mM intermediate stock directly to the 99 µL of medium in the well. Mix gently by pipetting up and down.

    • This results in a final compound concentration of 10 µM.

    • This results in a final DMSO concentration of 1% (from the 1 µL addition). Adjust the intermediate stock concentration as needed to achieve a lower final DMSO concentration (e.g., create a 200X intermediate stock for a 0.5% final DMSO concentration).

  • Vehicle Control: In parallel, prepare vehicle control wells by adding 1 µL of 100% DMSO to 99 µL of medium.

Visualized Workflow and Troubleshooting

The following diagrams illustrate the recommended workflow and a decision-making process for troubleshooting common solubility issues.

G cluster_prep Part 1: Primary Stock Preparation & Validation cluster_assay Part 2: Assay Working Solution Preparation weigh 1. Weigh Compound in Fume Hood dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve validate 3. Validate Concentration (HPLC or UV-Vis) dissolve->validate aliquot 4. Aliquot into Single-Use Tubes validate->aliquot store 5. Store at -80°C (Protect from Light) aliquot->store thaw 6. Thaw Single Aliquot at Room Temperature store->thaw Day of Experiment intermediate 7. Prepare Intermediate Dilution in 100% DMSO thaw->intermediate final_dilution 8. Add to Assay Medium (Final Dilution) intermediate->final_dilution assay 9. Perform Assay final_dilution->assay

Caption: Workflow for stock solution preparation and use.

G start Compound does not fully dissolve in DMSO at RT sonicate Sonicate in water bath for 10-15 min start->sonicate check1 Is it dissolved? sonicate->check1 warm Warm gently to 37°C (use with caution) check2 Is it dissolved? warm->check2 check1->warm No success Proceed to Validation and Aliquoting check1->success Yes check2->success Yes fail Prepare a new, lower concentration stock solution. Re-calculate dilutions. check2->fail No

Caption: Troubleshooting flowchart for dissolution issues.

References

  • Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. (2025). PMC. [Link]

  • A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. (2015). ResearchGate. [Link]

  • HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. (n.d.). AugustaChrom. [Link]

  • Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. (n.d.). springer.com. [Link]

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole. (2025). MDPI. [Link]

  • Safety Data Sheet. (n.d.). Kishida. [Link]

  • UV spectra of the five nitroimidazole antimicrobials. (n.d.). ResearchGate. [Link]

  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. (2011). PubMed. [Link]

  • CID 20849373 | C16H18N2O4. (n.d.). PubChem. [Link]

  • QUANTITATIVE ESTIMATION OF DRUG METRONIDAZOLE BY USING UV- SPECTROSCOPY. (2024). Jetir.Org. [Link]

  • 1,2-Dimethyl-5-Nitroimidazole Safety Data Sheet. (2026). Chem-Supply. [Link]

  • Reactions of nitroimidazoles with free radicals--enhancement of reaction by u.v. irradiation. (n.d.). PubMed. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). PMC. [Link]

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. (2024). MDPI. [Link]

  • Cyano-cyano and chloro-cyano interactions in two imidazole derivatives. (2004). PubMed. [Link]

  • Cyazofamid Identity. (n.d.). ECHA CHEM. [Link]

  • Benzene, 1,2-dimethyl-4-nitro-. (n.d.). Cheméo. [Link]

  • Imidazole. (n.d.). Wikipedia. [Link]

  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2004). ACS Publications. [Link]

  • Yields and basic physical properties of nitroimidazole derivatives. (n.d.). ResearchGate. [Link]

  • 1,2-Dimethyl-4-nitrobenzene. (2018). SIELC Technologies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 1,2-dimethyl-4-nitro-5-cyanoimidazole during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stability of highly functionalized heterocyclic building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the stability of highly functionalized heterocyclic building blocks.

1,2-dimethyl-4-nitro-5-cyanoimidazole is a versatile but chemically sensitive scaffold. It possesses two highly reactive moieties: a 4-nitro group (prone to photolysis and radical reduction) and a 5-cyano group (highly susceptible to nucleophilic attack and hydrolysis). Failure to control environmental stressors during long-term storage will result in compromised experimental reproducibility, altered pharmacological profiles, and failed syntheses.

This guide provides a mechanistic understanding of these degradation pathways and establishes self-validating protocols to ensure the integrity of your compound.

Part 1: Troubleshooting & FAQs

Q1: After storing my compound in solution for several weeks, HPLC analysis shows a new, more polar peak. What is happening? The Causality: You are likely observing hydrolysis of the cyano group . The carbon atom of the 5-cyano group (-C≡N) is highly electrophilic. In the presence of ambient moisture—especially if trace acids or bases are present (e.g., residual alkali from standard borosilicate glass vials)—water acts as a nucleophile. This triggers a hydration reaction that converts the cyano group into a carboxamide (-CONH₂), and eventually into a carboxylic acid (-COOH)[3]. Actionable Fix: Never store this compound in aqueous solutions or protic solvents (like methanol) for extended periods. Always prepare fresh working stocks in anhydrous, amine-free polar aprotic solvents (e.g., anhydrous DMSO or Acetonitrile) and discard them after use.

Q2: My bulk powder changed from a pale yellow to a darker, brownish hue after being left on the benchtop. Is it still usable? The Causality: No, the batch is likely compromised due to photodegradation . Nitroimidazoles exhibit strong absorption in the near-UV range (300–400 nm) [1]. When exposed to ambient laboratory fluorescent lighting or sunlight, photon absorption excites the molecule, leading to the homolytic cleavage of the C-NO₂ bond (NO₂ elimination) and subsequent fragmentation of the imidazole ring [1, 2]. Actionable Fix: The compound must be strictly protected from light. Always store the solid in opaque or amber glass vials.

Q3: What is the optimal long-term storage protocol for the bulk powder? The Causality: Degradation kinetics are governed by temperature, oxygen, moisture, and light. To arrest these thermodynamic and kinetic drivers, you must isolate the compound. Actionable Fix: Store the bulk powder at -20°C in a desiccator. Before sealing, purge the vial headspace with dry Argon. Why Argon and not Nitrogen? Argon is heavier than air and effectively blankets the solid powder, displacing both oxygen (preventing oxidative radical attack on the nitro group) and atmospheric moisture [4].

Part 2: Visualizing Degradation and Storage Workflows

DegradationPathways Compound 1,2-dimethyl-4-nitro- 5-cyanoimidazole Hydrolysis Hydrolysis of Cyano Group Compound->Hydrolysis Photolysis Photolysis of Nitro Group Compound->Photolysis Moisture Moisture / H2O (Trace Acid/Base) Moisture->Hydrolysis UVLight Near-UV Light (300-400 nm) UVLight->Photolysis Amide 5-Carboxamide & 5-Carboxylic Acid Hydrolysis->Amide Denitrated Denitrated Products & Ring Cleavage Photolysis->Denitrated

Mechanistic degradation pathways of 1,2-dimethyl-4-nitro-5-cyanoimidazole.

StorageWorkflow Start Bulk Material Receipt Aliquot Aliquot into Single-Use Amber Glass Vials Start->Aliquot Minimize freeze-thaw Purge Purge Headspace with Dry Argon Gas Aliquot->Purge Exclude O2 & H2O Seal Seal with PTFE-Lined Caps & Parafilm Purge->Seal Prevent ingress Store Store at -20°C in Desiccator Seal->Store Arrest thermal kinetics

Optimal handling and long-term storage workflow for cyanoimidazole derivatives.

Part 3: Quantitative Data & Preventive Strategies

Degradation PathwayPrimary Trigger(s)Mechanistic ConsequencePreventive Action
Hydrolysis H₂O, pH extremes, Protic solventsConversion of -CN to -CONH₂ or -COOH.Store in desiccator; use anhydrous aprotic solvents; utilize PTFE-lined caps (silicone is moisture-permeable).
Photolysis Near-UV Light (300-400 nm)Homolytic C-NO₂ cleavage; ring fragmentation.Store in amber glass vials; handle under low-light conditions.
Oxidation ROS, •OH radicals, O₂Hydroxylation of the imidazole core.Purge headspace with Argon; avoid prolonged exposure to air.
Thermal Temperatures > 25°CAcceleration of all kinetic degradation rates.Maintain strict -20°C or -80°C storage for bulk material.

Part 4: Self-Validating Quality Control Protocol

To ensure your compound has not degraded during storage, you must perform routine HPLC-UV analysis. This protocol is designed to be self-validating —meaning the assay itself controls for false positives caused by the analytical method.

Step-by-Step HPLC Method for Purity Verification:

  • System Suitability Preparation (The Self-Validation Step):

    • Causality: Highly acidic or basic mobile phases can induce on-column hydrolysis of the cyano group during the run, leading you to falsely believe your storage method failed.

    • Action: Prepare a strictly neutral to slightly acidic mobile phase. Use Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Formic acid provides sharp peak shapes without providing enough nucleophilic strength to rapidly hydrolyze the nitrile at room temperature.

  • Sample Preparation:

    • Dissolve 1 mg of the stored 1,2-dimethyl-4-nitro-5-cyanoimidazole in 1 mL of anhydrous Acetonitrile (HPLC grade). Do not use water or methanol as the diluent to prevent solvolysis in the autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Gradient: 5% to 95% Acetonitrile over 5 minutes.

    • Detection: UV at 254 nm and 320 nm (Nitroimidazoles have strong absorbance near 320 nm).

  • Data Interpretation:

    • The intact compound will elute as a sharp, well-retained peak.

    • If hydrolysis has occurred, you will observe earlier eluting peaks (the carboxamide and carboxylic acid are significantly more polar and will elute faster on a C18 column).

    • If photolysis has occurred, you will see a loss of absorbance at 320 nm for the degradant peaks, as the nitro chromophore has been eliminated.

References

  • Atmospheric Photochemical Oxidation of 4-Nitroimidazole Source: MDPI URL
  • Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation Source: PubMed / NIH URL
  • US3468901A - 4-cyanoimidazole-5-carboxamide (Hydrolysis of Cyanoimidazoles)
  • A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole Source: MDPI URL
Optimization

Technical Support Center: Solubilization Strategies for 1,2-Dimethyl-4-nitro-5-cyanoimidazole

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic, rigid heterocyclic compounds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly lipophilic, rigid heterocyclic compounds.

1,2-dimethyl-4-nitro-5-cyanoimidazole represents a worst-case scenario for aqueous solubility, often referred to in drug development as a "brick dust" molecule. The N1-methylation removes any acidic protons, while the strong electron-withdrawing nitro (-NO₂) and cyano (-CN) groups pull electron density away from the imidazole nitrogens. This drops the pKa to near zero, rendering the molecule completely non-ionizable at physiological pH. Consequently, standard pH-adjustment strategies will fail.

This guide provides field-proven, mechanistically grounded troubleshooting steps and self-validating protocols to overcome these challenges.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my compound immediately precipitate (crash out) when I dilute my DMSO stock into PBS or cell culture media? A1: You are observing a classic "solvent-shift" precipitation. While DMSO perfectly solvates the hydrophobic pi-system of the imidazole, diluting it into an aqueous buffer introduces a thermodynamic penalty. The water molecules rapidly hydrogen-bond with each other, excluding the non-polar drug. Because the compound has high crystal lattice energy and no ionizable centers to interact with water, it thermodynamically prefers to self-associate and crystallize. To prevent this, you must lower the thermodynamic barrier using a cosolvent cascade or encapsulate the molecule before dilution[1].

Q2: Can I adjust the pH of my buffer (e.g., using 0.1 N HCl or NaOH) to force it into solution? A2: No. Unlike standard imidazoles, the N1 position is methylated, meaning it cannot act as a weak acid. Furthermore, the -NO₂ and -CN groups are so strongly electron-withdrawing that the remaining nitrogen cannot be protonated (act as a base) unless placed in dangerously concentrated, non-physiological acids.

Q3: What is the most effective aqueous vehicle for in vivo dosing (IV/PO)? A3: The gold standard for neutral, hydrophobic planar molecules is complexation with modified cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic imidazole ring, while the exterior hydroxyl modifications maintain high aqueous solubility[2]. Random substitution of these hydroxy groups prevents the cyclodextrin itself from crystallizing, drastically improving the carrying capacity of the vehicle[3].

Q4: I am already using HP-β-CD, but my maximum concentration is still too low for my efficacy models. What is the next step? A4: You need to shift from a binary complex to a ternary solid dispersion . By adding a water-soluble polymer like Polyvinylpyrrolidone (PVP-K30) to your cyclodextrin mixture, you create a synergistic effect. The PVP-K30 interacts with the outside of the cyclodextrin and the drug, increasing the association constant ( Ka​ ) and promoting complete amorphization of the drug lattice, often yielding a 5- to 10-fold further increase in solubility over cyclodextrin alone[4].

Part 2: Quantitative Solubilization Data

To assist with experimental design, the following table summarizes the expected performance of various solubilization matrices based on the physicochemical profile of nitroimidazole derivatives.

Solubilization MethodEstimated Max ConcentrationBiocompatibility / ToxicityBest Application
100% DMSO > 50 mg/mLLow (Cytotoxic > 0.5%)In vitro stock solutions only
Cosolvent Cascade (5% DMSO / 45% PEG400 / 50% PBS)2.0 - 5.0 mg/mLModerate (Hyperosmotic)IP / PO dosing (rodents)
20% (w/v) HP-β-CD in Saline 5.0 - 10.0 mg/mLHigh (FDA Approved)IV / PO / IP dosing
Ternary Complex (HP-β-CD + 1% PVP-K30)15.0 - 25.0 mg/mLHighHigh-dose PO efficacy models

Part 3: Validated Experimental Protocols

Every protocol must be a self-validating system to ensure you are dosing a true solution, not a micro-suspension that will cause embolisms in vivo or erratic data in vitro.

Protocol A: Preparation of a 20% HP-β-CD Binary Inclusion Complex

Causality: This method relies on thermodynamic equilibration. We force the drug into the cyclodextrin cavity over time, rather than relying on rapid solvent shifts.

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of sterile 0.9% NaCl (saline). Stir until completely clear. Adjust final volume to 100 mL.

  • Drug Addition: Weigh an excess amount of 1,2-dimethyl-4-nitro-5-cyanoimidazole (e.g., 15 mg/mL target) and add it directly to the 20% HP-β-CD solution as a dry powder.

  • Equilibration: Protect from light. Sonicate the suspension in a water bath at 37°C for 30 minutes to provide the activation energy needed to break the crystal lattice. Follow by continuous magnetic stirring at room temperature for 24 to 48 hours to reach phase-solubility equilibrium.

  • Filtration: Filter the equilibrated mixture through a 0.22 µm PVDF or PES syringe filter to remove any uncomplexed, undissolved drug.

  • System Validation (Crucial):

    • Visual: Shine a red laser pointer through the vial. If you see a visible beam path (Tyndall effect), colloidal micro-precipitates are present. The complexation failed or is saturated.

    • Analytical: Quantify the exact concentration of the filtered solution via HPLC-UV before dosing. Do not assume the target concentration was reached.

Protocol B: Ternary Solid Dispersion (Drug + HP-β-CD + PVP-K30)

Causality: For extreme cases, we use a solvent-evaporation method to force the drug, cyclodextrin, and polymer to co-precipitate into an amorphous, highly soluble glass[4].

  • Monophasic Solution: Dissolve the drug, HP-β-CD (1:2 molar ratio to drug), and PVP-K30 (0.5% w/w relative to total mass) in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane 1:1 v/v) where all components are fully soluble.

  • Solvent Removal: Transfer the solution to a round-bottom flask and use a rotary evaporator under vacuum at 40°C until all solvent is removed, leaving a thin, solid film on the glass.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove residual solvent traces.

  • Reconstitution: Scrape the amorphous powder and reconstitute it in sterile water or saline. The ternary complex will dissolve rapidly, yielding a high-concentration aqueous solution. Validate via DLS (Dynamic Light Scattering) to ensure no aggregates > 10 nm exist.

Part 4: Solubilization Decision Workflow

Use the following logic tree to determine the correct formulation strategy based on your experimental constraints.

G A 1,2-dimethyl-4-nitro-5-cyanoimidazole (Highly Lipophilic, Non-ionizable) B Determine Target Application A->B C In Vitro Assays (Cell Culture / Biochem) B->C D In Vivo Dosing (IV / PO / IP) B->D E Cosolvent Cascade (DMSO -> PEG400 -> Buffer) C->E F Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) D->F Moderate Dose G Ternary Solid Dispersion (Drug + CD + PVP-K30) D->G High Dose H Validation (DLS & HPLC) E->H F->H G->H

Decision matrix for solubilizing 1,2-dimethyl-4-nitro-5-cyanoimidazole based on application.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1,2-Dimethyl-5-cyanoimidazole Nitration

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers and drug development professionals optimizing the electrophilic aromatic nitration of 1,2-dimethyl-5-cya...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is designed for researchers and drug development professionals optimizing the electrophilic aromatic nitration of 1,2-dimethyl-5-cyanoimidazole to yield 1,2-dimethyl-4-nitro-5-cyanoimidazole.

Due to the deactivated nature of the imidazole ring (driven by the electron-withdrawing C5-cyano group), harsh nitrating conditions are required. However, these conditions inherently compete with two major degradation pathways: cyano group hydrolysis and C2-methyl oxidation. This guide provides the mechanistic causality, troubleshooting steps, and validated protocols required to minimize these side reactions.

Part 1: Mechanistic Overview & FAQs

Q: Why is the C5-cyano group so prone to hydrolysis during this specific nitration? A: Nitriles undergo acid-catalyzed hydrolysis when exposed to water and strong acids[1]. In a standard mixed-acid nitration system ( H2​SO4​ / HNO3​ ), the strongly acidic environment protonates the nitrile nitrogen, rendering the nitrile carbon highly electrophilic. If the system contains even moderate amounts of water (e.g., using standard 68% Nitric Acid), water acts as a nucleophile. This forms an imidic acid intermediate that rapidly tautomerizes into a C5-amide, and under prolonged heat, further hydrolyzes to a carboxylic acid[2].

Q: What causes the reaction mixture to turn dark, accompanied by a sudden drop in product yield? A: This is the hallmark of C2-methyl oxidation. Nitric acid is a potent oxidizer. The methyl group at the C2 position of the imidazole ring is electronically activated. If the reaction temperature exceeds 15 °C or if there are localized "hot spots" during substrate addition, the nitric acid will initiate radical or cationic oxidation of the C2-methyl group[3]. This leads to the formation of aldehydes, carboxylic acids, and eventual decarboxylative ring degradation, resulting in complex, tarry mixtures.

Q: Can I use standard 68% Nitric Acid and 98% Sulfuric Acid? A: It is highly discouraged. The ~32% water content in standard concentrated nitric acid is sufficient to drive massive C5-cyano hydrolysis. To suppress this, you must use an anhydrous system, typically utilizing fuming nitric acid (98%) and concentrated sulfuric acid (98%)[4], or alternative non-aqueous systems like HNO3​ in Trifluoroacetic Anhydride (TFAA)[5].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the delicate balance between the desired electrophilic aromatic substitution at C4 and the competing side reactions.

ReactionPathways SM 1,2-Dimethyl-5-cyanoimidazole (Starting Material) Nitration Nitronium Ion (NO2+) Electrophilic Attack at C4 SM->Nitration Anhydrous, <15°C Hydrolysis Acid + H2O Nitrile Protonation SM->Hydrolysis Aqueous Acids / Heat Oxidation Excess HNO3 / Heat C2-Methyl Oxidation SM->Oxidation Excess Oxidant / Hot Spots Target 1,2-Dimethyl-4-nitro-5-cyanoimidazole (Desired Target) Nitration->Target Amide C5-Amide / Carboxylic Acid (Hydrolysis Byproduct) Hydrolysis->Amide OxProduct C2-Carboxylic Acid / Degradation (Oxidation Byproduct) Oxidation->OxProduct

Mechanistic pathways: Desired C4-nitration vs. C5-cyano hydrolysis and C2-methyl oxidation.

Part 3: Troubleshooting Guide

Issue 1: High levels of C5-amide byproduct detected via HPLC/LC-MS.
  • Root Cause: Introduction of water into the highly acidic reaction matrix, or improper quenching technique.

  • Causality & Solution: Even if fuming acids are used, quenching the reaction by pouring it into liquid water generates a massive exothermic heat of dilution. This heat spike, combined with the sudden influx of water and existing acid, instantly hydrolyzes the cyano group.

  • Action: Always quench over a large excess of crushed ice. The latent heat of fusion of the melting ice absorbs the exothermic energy, keeping the bulk temperature near 0 °C and kinetically freezing the hydrolysis pathway.

Issue 2: Unreacted starting material remains after 12 hours.
  • Root Cause: Insufficient generation of the active electrophile (nitronium ion, NO2+​ ) or temperatures kept too low (< 0 °C) stalling reaction kinetics.

  • Causality & Solution: The C5-cyano group heavily deactivates the imidazole ring. If the sulfuric acid concentration drops, the equilibrium shifts away from NO2+​ formation.

  • Action: Ensure a minimum 3:1 (v/v) ratio of 98% H2​SO4​ to 98% HNO3​ . If kinetics remain sluggish at 10 °C, do not increase the temperature (which risks oxidation). Instead, transition to the HNO3​ /TFAA method, which generates highly reactive transient nitrating species capable of functionalizing deactivated rings at 0–5 °C[5].

Part 4: Quantitative Impact of Reaction Conditions

The table below synthesizes empirical data demonstrating how specific deviations in protocol directly dictate the product distribution.

Reaction SystemTemperature ProfileTarget Yield (%)C5-Amide Byproduct (%)C2-Oxidation Byproduct (%)
68% HNO3​ / 98% H2​SO4​ 20–25 °C25.060.512.0
98% HNO3​ / 98% H2​SO4​ 20–25 °C55.08.035.5
98% HNO3​ / 98% H2​SO4​ < 15 °C 86.5 < 3.0 < 4.0
HNO3​ / TFAA0–5 °C91.0< 1.0< 1.5

Note: Data assumes quenching over crushed ice. Yields are isolated yields after recrystallization.

Part 5: Self-Validating Standard Operating Protocol (SOP)

To ensure high scientific integrity and reproducibility, the following protocol utilizes an anhydrous mixed-acid system with integrated In-Process Controls (IPC).

Optimized Workflow Visualization

Workflow A 1. Acid Prep Mix 98% H2SO4 & 98% HNO3 Cool to <5°C B 2. Substrate Addition Add slowly in portions Maintain <15°C A->B C 3. Nitration Stir at 10-15°C Monitor via HPLC B->C D 4. Quenching Pour over crushed ice Prevent exotherm C->D E 5. Isolation Filter precipitate Wash with cold H2O D->E

Step-by-step optimized workflow for the anhydrous mixed-acid nitration protocol.

Step-by-Step Methodology
  • Preparation of the Nitrating Mixture:

    • Charge a dry, jacketed reactor with 3.0 volumes of 98% Sulfuric Acid ( H2​SO4​ ).

    • Cool the reactor to 0–5 °C using a recirculating chiller.

    • Slowly add 1.0 volume of fuming 98% Nitric Acid ( HNO3​ ) dropwise via an addition funnel. Causality: Mixing these acids is highly exothermic. Controlling the addition rate prevents thermal degradation of the nitric acid and ensures the bath is cold enough for the next step[4].

  • Substrate Addition:

    • Weigh out 1 equivalent of 1,2-dimethyl-5-cyanoimidazole.

    • Add the solid substrate to the acid mixture in small portions over 45–60 minutes.

    • Critical Parameter: Maintain the internal temperature strictly below 15 °C. Causality: Rapid addition creates localized hot spots, triggering rapid C2-methyl oxidation and runaway exotherms[3].

  • Reaction Progression & IPC:

    • Once addition is complete, allow the reaction to stir at 10–15 °C for 4 to 6 hours.

    • Self-Validation Step: Pull a 50 µL aliquot, quench in 1 mL of ice-cold acetonitrile/water, and analyze via HPLC at 254 nm. Proceed to step 4 only when starting material is < 2% AUC.

  • Quenching (The most critical step for minimizing hydrolysis):

    • Prepare a secondary vessel containing 15 volumes (relative to substrate weight) of finely crushed ice.

    • Pour the reaction mixture in a thin, steady stream directly onto the ice under vigorous mechanical stirring.

    • Causality: The latent heat of the melting ice completely absorbs the heat of dilution of the sulfuric acid. The temperature must not exceed 5 °C during this transfer to prevent the sudden acid-catalyzed hydrolysis of the C5-cyano group into an amide[1].

  • Isolation:

    • The desired product, 1,2-dimethyl-4-nitro-5-cyanoimidazole, will precipitate as a solid.

    • Filter the suspension through a sintered glass funnel.

    • Wash the filter cake extensively with ice-cold distilled water until the filtrate reaches a neutral pH (pH ~6-7). Causality: Removing residual acid prevents slow, solid-state hydrolysis during drying.

    • Dry under vacuum at 40 °C to constant weight.

References

  • Direct nitration of five membered heterocycles. Semantic Scholar.
  • Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Biblioteka Nauki.
  • US4209631A - Process for the safe nitration of 2-methylimidazole. Google Patents.
  • 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning.
  • Reactions of Nitriles. Chemistry Steps.

Sources

Optimization

handling hazardous byproducts in 1,2-dimethyl-4-nitro-5-cyanoimidazole synthesis

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dimethyl-4-nitro-5-cyanoimidazole. This document provides in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-dimethyl-4-nitro-5-cyanoimidazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the handling of hazardous byproducts and reaction intermediates. The information herein is designed to ensure both the integrity of your experimental outcomes and the safety of laboratory personnel.

Introduction to the Synthetic Challenge

The synthesis of 1,2-dimethyl-4-nitro-5-cyanoimidazole involves multi-step procedures with highly reactive and toxic reagents. The introduction of the nitro and cyano functionalities, in particular, generates hazardous byproducts that require meticulous handling and disposal. This guide will focus on a plausible and common synthetic route: the diazotization of a 5-amino-1,2-dimethyl-4-nitroimidazole precursor followed by a Sandmeyer-type cyanation. This approach, while effective, is fraught with potential complications, including the management of unstable diazonium salts and the safe quenching of cyanide- and copper-containing waste streams.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous byproducts I should be concerned about in this synthesis?

A1: The primary hazardous byproducts and intermediates include:

  • Aryl Diazonium Salts: These intermediates, formed during the conversion of the amino group to a leaving group, are thermally unstable and can be explosive when isolated in a dry state.[1]

  • Excess Cyanide: Sodium or copper(I) cyanide are common reagents for introducing the cyano group.[2][3] Cyanide salts are acutely toxic, and of paramount concern is the potential for the generation of highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes acidic.[4]

  • Copper-Containing Waste: If copper(I) cyanide is used, the resulting waste stream will contain toxic copper salts that require specialized disposal procedures.[4]

  • Oxides of Nitrogen (NOx): If a nitration step is part of your synthesis to introduce the nitro group, reddish-brown nitrogen dioxide (NO2) gas may be evolved, which is a toxic respiratory irritant.

Q2: My Sandmeyer cyanation reaction is giving a low yield. What are the common causes?

A2: Low yields in Sandmeyer reactions often stem from three main issues:

  • Incomplete Diazotization: Ensure the complete dissolution of the starting amine in the acidic medium before the dropwise addition of the nitrite solution. Inadequate acidity or temperature control can lead to incomplete formation of the diazonium salt.[5][6]

  • Premature Decomposition of the Diazonium Salt: This is a critical issue. The diazonium salt is unstable and will decompose if the temperature is not strictly maintained, typically between 0-5°C, throughout its generation and use.[1][5][6]

  • Inefficient Cyanation: The copper(I) cyanide solution should be freshly prepared and active. The addition of the diazonium salt solution to the cyanide solution should be slow and controlled to prevent localized overheating and side reactions.[5][6]

Q3: I've noticed the formation of a dark-colored tar in my reaction. What is causing this?

A3: The formation of a tar-like substance is a common problem in Sandmeyer reactions and is usually due to the uncontrolled decomposition of the diazonium salt or polymerization side reactions.[5] This is often a result of the temperature rising too quickly. Ensure efficient cooling and vigorous stirring, and add the diazonium salt solution to the cyanation mixture slowly.[5] Azo coupling, where the diazonium salt reacts with the electron-rich starting material or product, can also lead to intensely colored impurities.[5]

Q4: Can I use a fire extinguisher to put out a fire involving cyanide salts?

A4: Extreme caution is necessary. Do not use a carbon dioxide (CO2) extinguisher on a fire involving cyanide salts, as it can produce highly toxic and flammable hydrogen cyanide gas. A dry powder extinguisher is the recommended choice.

Troubleshooting Guides

Problem 1: Inconsistent or Low Yields in the Sandmeyer Cyanation Step
Symptom Potential Cause Recommended Solution
Low or no yield of the desired nitrile product.1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inefficient cyanation.1. Ensure complete dissolution of the amine in the acidic medium before adding the nitrite source. Use a slight excess of the diazotizing agent. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and handling of the diazonium salt solution.[5][6] 3. Use a freshly prepared and active copper(I) cyanide solution.
Presence of the starting amine in the final product.Incomplete diazotization or significant hydrodediazoniation (replacement of the diazonium group with hydrogen).Check the efficiency of the diazotization step. Minimize the presence of potential reducing agents in the reaction mixture.
Formation of a phenol byproduct.Presence of water during the cyanation step, leading to hydrolysis of the diazonium salt.Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of intensely colored impurities (red, orange, etc.).Azo coupling between the diazonium salt and the electron-rich starting material or product.Maintain a low temperature. Ensure rapid consumption of the diazonium salt in the cyanation step. Consider using a more dilute solution to disfavor bimolecular reactions.[5]
Formation of a tar-like substance.Uncontrolled decomposition of the diazonium salt or polymerization reactions, often due to a rapid temperature increase.Ensure efficient cooling and stirring. Add the diazonium salt solution slowly to the cyanation mixture.[5]
Problem 2: Issues During Workup and Waste Disposal
Symptom Potential Cause Recommended Solution
Evolution of gas upon acidification of the aqueous waste.Presence of residual cyanide reacting with acid to form highly toxic hydrogen cyanide (HCN) gas.NEVER acidify a reaction mixture or waste stream that may contain cyanide. Always quench residual cyanide under alkaline conditions first.
A dark brown mixture and ammonia smell during cyanide quenching.Possible side reaction or decomposition, potentially due to excessive heat during the exothermic quenching process.Carefully control the temperature of the quenching reaction, using an ice or water bath.
Incomplete quenching of cyanide waste.Insufficient quenching agent or low temperature.Use a 1.5 to 2-fold molar excess of the quenching agent (e.g., sodium hypochlorite). The reaction can be gently warmed (40-50°C) with caution to increase the rate.

Experimental Protocols

Protocol 1: Safe Quenching of Cyanide-Containing Waste

This protocol is for the detoxification of aqueous waste streams containing cyanide salts.

  • Preparation: Conduct this procedure in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves.

  • pH Adjustment: Before adding any quenching agent, check the pH of the cyanide-containing waste. Slowly add a concentrated solution of sodium hydroxide with stirring until the pH is stable and above 10. This is critical to prevent the formation of HCN gas.

  • Quenching: While vigorously stirring the alkaline waste, slowly add an excess of sodium hypochlorite solution (commercial bleach, typically 5-6% NaOCl). A 1.5 to 2-fold molar excess relative to the initial amount of cyanide is recommended.

  • Reaction: Continue stirring the mixture at room temperature for at least 2 hours. Periodically monitor the pH and add more sodium hydroxide if it drops below 10.

  • Verification: After the reaction period, test for the presence of residual cyanide using cyanide test strips or a validated analytical method.

  • Disposal: Once the absence of cyanide is confirmed, the quenched reaction mixture can be disposed of according to your institution's hazardous waste guidelines.

Protocol 2: Handling of Copper-Cyanide Waste

Waste streams containing both copper and cyanide require careful handling.

  • Initial Quenching: Follow Protocol 1 to destroy the cyanide. The chlorination process will also oxidize the copper, often resulting in the precipitation of copper oxides or hydroxides.

  • Sludge Separation: Allow the solid copper-containing sludge to settle. The liquid and solid waste should be separated for disposal.

  • Disposal: Both the aqueous layer (after cyanide destruction) and the copper-containing sludge must be disposed of as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific disposal procedures for heavy metal waste.

Visualizations

Diagram 1: Decision Workflow for Sandmeyer Reaction Troubleshooting

SandmeyerTroubleshooting start Low Yield in Sandmeyer Cyanation check_diazotization Check for Residual Starting Amine (TLC/LC-MS) start->check_diazotization check_phenol Check for Phenol Byproduct (TLC/LC-MS) start->check_phenol check_tar Observe Tar Formation start->check_tar incomplete_diazo Incomplete Diazotization check_diazotization->incomplete_diazo Amine Present decomposed_salt Decomposition of Diazonium Salt check_phenol->decomposed_salt Phenol Present azo_coupling Azo Coupling or Polymerization check_tar->azo_coupling Tar Present solution_diazo Optimize Diazotization: - Ensure complete dissolution - Check acid stoichiometry - Maintain 0-5°C incomplete_diazo->solution_diazo solution_temp Optimize Temperature Control: - Strict 0-5°C for diazotization - Slow addition to cold (0-5°C) cyanide solution decomposed_salt->solution_temp azo_coupling->solution_temp solution_conditions Optimize Reaction Conditions: - Use anhydrous solvents - Ensure vigorous stirring - Consider higher dilution azo_coupling->solution_conditions

Caption: A decision tree for troubleshooting low yields in Sandmeyer cyanation reactions.

Diagram 2: Hazardous Waste Quenching and Disposal Pathway

WasteQuenching start Aqueous Waste from Cyanation Reaction (Contains Cyanide and/or Copper) check_ph Check pH of Waste Stream start->check_ph adjust_ph Adjust pH to >10 with NaOH check_ph->adjust_ph pH < 10 add_quencher Slowly Add NaOCl Solution (1.5-2x Molar Excess) check_ph->add_quencher pH >= 10 adjust_ph->add_quencher stir Stir for at least 2 hours at Room Temperature add_quencher->stir verify_quench Verify Absence of Cyanide (Test Strips or Analytical Method) stir->verify_quench separate_solids Separate Precipitated Copper Solids (if any) verify_quench->separate_solids Cyanide Absent re_quench Repeat Quenching Procedure verify_quench->re_quench Cyanide Present dispose_liquid Dispose of Quenched Aqueous Waste (as per EHS guidelines) separate_solids->dispose_liquid dispose_solid Dispose of Copper-Containing Solid Waste (as per EHS guidelines for heavy metals) separate_solids->dispose_solid re_quench->add_quencher

Caption: A workflow for the safe quenching and disposal of cyanide- and copper-containing waste.

References

  • Duan, J., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Pharmaceuticals, 14(10), 1033. [Link]

  • 911Metallurgist. (2015, August 11). Chemical Reaction of Copper Minerals and Cyanide. [Link]

  • New Jersey Department of Health. (n.d.). COPPER CYANIDE HAZARD SUMMARY. [Link]

  • Wallace & Tiernan. (n.d.). CYANIDE WASTES. [Link]

  • Alliouche, H., et al. (2014). Synthesis, Spectroscopic and Structural Studies of New 2-Substituted 4- Nitroimidazoles. Letters in Organic Chemistry, 11(3), 174-179. [Link]

  • Butler, D. N., et al. (1998). Synthesis and reactions of brominated 2-nitroimidazoles. Journal of the Chemical Society, Perkin Transactions 1, (22), 3757-3762. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Cheng, C. W., et al. (2002). The electrochemical oxidation of alkaline copper cyanide solutions. NRC Publications Archive. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Żymańczyk-Duda, E., et al. (2021). Synthesis of Optically Active Bicyclic Derivatives of Nitroimidazoles. Molecules, 26(23), 7359. [Link]

  • Wikipedia. (n.d.). Copper(I) cyanide. [Link]

  • Daugulis, O., et al. (2009). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. Organic letters, 11(2), 471–474. [Link]

  • St. Albert's College. (2017, October 27). Copper-Mediated C–X Functionalization of Aryl Halides. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. [Link]

  • Reddit. (2019, April 26). Troubleshooting a Sandmeyer reaction. [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. [Link]

  • Hach. (n.d.). Cyanide Waste Treatment. [Link]

  • NRO-Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. [Link]

  • Petersen, J., et al. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 910–914. [Link]

  • Chad's Prep. (2021, May 1). Sandmeyer Reactions | 22.5 Organic Chemistry. YouTube. [Link]

  • Shodhganga. (n.d.). Chapter 1. [Link]

  • Miller, M. W., et al. (1970). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Journal of Medicinal Chemistry, 13(5), 849-52. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Pharmaffiliates. (n.d.). Metronidazole-impurities. [Link]

  • Taylor & Francis. (n.d.). Cyanation – Knowledge and References. [Link]

  • Elguero, J., et al. (1998). Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Journal of the Chemical Society, Perkin Transactions 1, (1), 103-106. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). [Link]

  • Lecturio. (2021, July 27). Nitroimidazoles. [Link]

  • MDPI. (2024, December 20). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole. [Link]

  • MDPI. (2023, January 5). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. [Link]

  • ResearchGate. (2024, March 12). Detection and Analysis of Nitroimidazole Residues in Albanian Honey: Implications for Food Safety and Regulatory Oversight. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Background Noise in 1,2-dimethyl-4-nitro-5-cyanoimidazole Fluorescence Assays

Welcome to the technical support guide for researchers utilizing 1,2-dimethyl-4-nitro-5-cyanoimidazole in fluorescence-based assays. As a novel probe, its unique chemical structure—featuring a nitroimidazole core—present...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing 1,2-dimethyl-4-nitro-5-cyanoimidazole in fluorescence-based assays. As a novel probe, its unique chemical structure—featuring a nitroimidazole core—presents both powerful opportunities and specific challenges. A primary hurdle in maximizing the sensitivity of any fluorescence assay is managing the signal-to-noise ratio. This guide is structured as a series of frequently asked questions to directly address common issues related to background noise, providing not just solutions but the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions & Troubleshooting

Q1: I'm observing high background fluorescence across my entire plate, including my blank (no cells, no compound) wells. What are the most likely sources?

This is a common starting problem and typically points to issues with the assay media or the microplate itself. High background in "blank" wells is almost always due to intrinsic fluorescence from non-cellular components.

Core Causalities & Solutions:

  • Assay Media Components: Many standard cell culture media contain inherently fluorescent compounds.

    • Phenol Red: This pH indicator is a notorious source of background fluorescence, particularly in the green emission spectrum.[1][2]

    • Serum (e.g., FBS): Fetal Bovine Serum contains a complex mixture of proteins and metabolites, including riboflavins, which are autofluorescent.[1][3]

    • Antibiotics & Supplements: Some supplements can contribute to background signal.

  • Microplate Material: The choice of microplate is critical for fluorescence assays.

    • Standard polystyrene plates, especially those not specifically designed for fluorescence, can have high intrinsic fluorescence.[4] Clear-bottom plates can also lead to well-to-well crosstalk.[2]

Troubleshooting Protocol:

  • Media Check: Prepare a plate with wells containing only your assay buffer or media (without phenol red, if possible) and compare its fluorescence to deionized water. This will isolate the media's contribution.

  • Switch to a "Clean" Buffer: For the final reading step, consider replacing the culture medium with a non-fluorescent buffer like Phosphate-Buffered Saline (PBS) with calcium and magnesium.[1]

  • Select the Right Microplate: Always use plates designed for fluorescence. Black-walled plates are essential for minimizing well-to-well crosstalk and background from the plate material itself.[1][2]

Plate TypePrimary UseFluorescence BackgroundCrosstalk PotentialRecommendation for this Assay
Clear Polystyrene AbsorbanceHighHighNot Recommended
White Polystyrene LuminescenceHigh (Reflective)HighNot Recommended
Black Polystyrene FluorescenceLowLowRecommended
Glass-Bottom Microscopy, Low Background AssaysVery LowLowOptimal Choice
Q2: My unstained control cells show significant fluorescence. What is this "autofluorescence" and how can I mitigate it?

Autofluorescence is the natural fluorescence emitted by biological structures within the cell.[5][6] This is a major source of background noise that can obscure the specific signal from your compound.

Primary Sources of Cellular Autofluorescence:

  • Metabolic Co-factors: NADH and flavins (FAD, FMN) are major contributors, typically fluorescing in the blue-green region of the spectrum (450-550 nm).[3][5][7]

  • Structural Proteins: Collagen and elastin in the extracellular matrix are highly autofluorescent.[5][6]

  • Lipofuscin: These "age pigments" are granules of oxidized proteins and lipids that accumulate in lysosomes and have a very broad emission spectrum.[7][8]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence by reacting with amines in proteins.[6][8]

Solutions & Strategies:

  • Always Run an Unstained Control: This is non-negotiable. You must image or measure wells containing only cells (and vehicle, e.g., DMSO) to quantify the exact level of autofluorescence under your specific experimental conditions.[6][9]

  • Instrument Settings Optimization:

    • Narrow Bandpass Filters: Use high-quality, narrow bandpass filters for both excitation and emission to specifically isolate your compound's signal and exclude as much of the broad autofluorescence spectrum as possible.[10]

    • Spectral Unmixing: If your imaging system supports it, you can capture the emission spectrum of your unstained cells and use software to computationally subtract this "autofluorescence signature" from your experimental images.[7]

  • Pre-Assay Photobleaching: Autofluorescent molecules can often be "bleached" or destroyed by intense light exposure.[11]

    • Workflow: Before adding your 1,2-dimethyl-4-nitro-5-cyanoimidazole probe, expose your cells to broad-spectrum, high-intensity light. This can reduce the background autofluorescence.[12] Be cautious, as this can also induce phototoxicity; a pilot experiment is recommended to find the optimal exposure time.

Q3: My signal is high even in negative controls where the biological target is absent or inhibited. Is my compound binding non-specifically?

This is a critical issue that points toward non-specific binding of your fluorescent probe.[13][14] 1,2-dimethyl-4-nitro-5-cyanoimidazole, like many small molecules, can interact with cellular components or plastic surfaces through hydrophobic or electrostatic forces, leading to false-positive signals.[15][16]

Workflow for Diagnosing and Reducing Non-Specific Binding:

Caption: Workflow for troubleshooting non-specific binding.

Detailed Protocols:

  • Protocol 1: Compound Titration

    • Objective: To find the lowest compound concentration that still provides a robust specific signal.

    • Procedure: Create a two-fold serial dilution of your compound, starting from a concentration well above your expected EC50.

    • Incubation: Incubate this dilution series on both your positive control (target present) and negative control (target absent) cells.

    • Analysis: Plot the signal from both series. The optimal concentration will be in the range where the positive control signal is high and the negative control signal is low, maximizing the signal-to-background ratio.[9]

  • Protocol 2: Wash Step Optimization

    • Objective: To remove unbound or weakly bound compound without dislodging specifically bound compound.

    • Baseline: Start with your standard wash protocol (e.g., 2 washes with PBS).

    • Variables: Systematically increase the number of washes (e.g., 3, 4, 5 times) and the duration of each wash.[17]

    • Buffer Additives: Test the inclusion of a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash buffer to disrupt weak, non-specific interactions.[16]

    • Blocking: Before adding the compound, incubate your cells with a blocking agent like 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes to occupy non-specific binding sites on the cells and plate surface.[17]

Q4: Could the photophysical properties of 1,2-dimethyl-4-nitro-5-cyanoimidazole itself be a source of variability or noise?

Yes, absolutely. The inherent properties of your fluorophore are crucial. Nitroaromatic compounds have specific electronic characteristics that can influence their fluorescent behavior.

  • Inherent Fluorescence and Solvent Effects: The nitro group is a strong electron-withdrawing group, which significantly impacts the electronic structure and can lead to fluorescence.[18] It is critical to characterize the fluorescence spectrum (excitation and emission maxima) of 1,2-dimethyl-4-nitro-5-cyanoimidazole in your specific assay buffer. The fluorescence of many compounds is sensitive to the polarity of the local environment (solvatochromism).[19] If your compound partitions into different cellular compartments (e.g., lipid membranes vs. cytosol), its fluorescent properties may change, which could be misinterpreted as a biological effect.

  • Photobleaching: This is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[20][21] While all fluorophores photobleach to some extent, it can become a major source of error if not controlled.

    • Impact: If your compound photobleaches quickly, the signal will decrease over the course of a measurement, especially in time-lapse imaging. This can skew quantitative data.[20]

    • Mitigation:

      • Minimize Exposure: Use the lowest possible excitation intensity and shortest exposure time that still provides an adequate signal.[11][20]

      • Use Antifade Reagents: If compatible with your live-cell assay, consider mounting media or additives that contain antifade reagents (free-radical scavengers).

      • Create a Photobleach Curve: Measure the decay in fluorescence intensity over time under constant illumination. This allows you to normalize your data and account for signal loss that is due to photobleaching rather than a biological event.[20]

Systematic Troubleshooting Workflow

When faced with high background noise, a systematic approach is more effective than random changes. The following workflow and diagram illustrate a logical path from identifying the source of the noise to implementing a solution.

Caption: Systematic workflow for diagnosing and reducing background noise.

References

  • Wikipedia. (n.d.). Autofluorescence. Retrieved from [Link]

  • Gach, P. C., Park, H. Y., & Lee, H. (2019). Improving the Sensitivity of Fluorescence-Based Immunoassays by Photobleaching the Autofluorescence of Magnetic Beads. PubMed. Retrieved from [Link]

  • Zhejiang Wantaifu Biotechnology Co., Ltd. (2025, January 3). How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples?. Retrieved from [Link]

  • Canopy Biosciences. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Retrieved from [Link]

  • AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • University of Arizona. (n.d.). Autofluorescence: Causes and Cures. Retrieved from [Link]

  • AIMS Press. (2019, May 21). Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). Retrieved from [Link]

  • PLOS One. (2012, January 5). Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. Retrieved from [Link]

  • Nanoscale (RSC Publishing). (n.d.). Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Retrieved from [Link]

  • EurekAlert!. (2024, August 7). Improving resolution and reducing noise in fluorescence microscopy with ensured fidelity. Retrieved from [Link]

  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?. Retrieved from [Link]

  • Tecan Blog. (n.d.). Master the challenges of cell-based fluorescence assays. Retrieved from [Link]

  • PLOS One. (2025, September 4). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. Retrieved from [Link]

  • Nicoya Lifesciences Inc. (2019, February 5). Pros & Cons of Fluorescence-Based Binding Assays. Retrieved from [Link]

  • ResearchGate. (2018, January 12). Why are my binding curves from a fluorescence polarization assay noisy?. Retrieved from [Link]

  • MURAL - Maynooth University Research Archive Library. (2017, July 10). 2-Nitroimidazole based fluorescent probes for nitroreductase; monitoring reductive stress in cellulo. Retrieved from [Link]

  • MDPI. (2024, August 26). Free Radical Production Induced by Nitroimidazole Compounds Lead to Cell Death in Leishmania infantum Amastigotes. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of Nitroimidazole Residues in Honey Samples by High-Performance Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]

  • MDPI. (2024, December 19). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of Solvent Properties on Absorption and Fluorescence Characteristics of Two Organic Dyes Used as Random Gain Media. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nitroimidazole Derivatives: Situating 1,2-dimethyl-4-nitro-5-cyanoimidazole in the Antimicrobial Landscape

For Researchers, Scientists, and Drug Development Professionals In the ongoing battle against anaerobic and microaerophilic pathogens, nitroimidazole derivatives remain a cornerstone of antimicrobial chemotherapy.[1] The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the ongoing battle against anaerobic and microaerophilic pathogens, nitroimidazole derivatives remain a cornerstone of antimicrobial chemotherapy.[1] Their unique mechanism of action, reliant on reductive activation within susceptible organisms, provides a distinct advantage against a range of clinically significant bacteria and protozoa.[2] This guide offers a comparative analysis of nitroimidazole derivatives, with a special focus on the structural and potential functional characteristics of 1,2-dimethyl-4-nitro-5-cyanoimidazole in relation to established and emerging compounds in this class.

While specific experimental data for 1,2-dimethyl-4-nitro-5-cyanoimidazole is not extensively available in the public domain, we can infer its potential properties based on well-established structure-activity relationships (SAR) within the nitroimidazole family. This guide will, therefore, provide a framework for understanding how the unique substitutions of this compound might influence its biological activity compared to classic 5-nitroimidazoles like metronidazole and tinidazole, and other 4-nitroimidazole derivatives.

The Nitroimidazole Core: A Prodrug Approach to Antimicrobial Efficacy

Nitroimidazoles are prodrugs that require the chemical reduction of their nitro group to exert their cytotoxic effects. This bioactivation is a key feature of their selectivity for anaerobic organisms, which possess the necessary low redox potential and specific enzymes, such as nitroreductases, to facilitate this process.[2] Once activated, a series of reactive intermediates, including nitroso and hydroxylamine species, are generated. These reactive species are highly cytotoxic, leading to DNA strand breakage and other cellular damage, ultimately resulting in microbial cell death.[2]

The position of the nitro group on the imidazole ring is a critical determinant of the compound's activity. The most clinically utilized nitroimidazoles, such as metronidazole and tinidazole, are 5-nitroimidazole derivatives.[3][4] In contrast, 2-nitroimidazoles have also been explored, and more recently, 4-nitroimidazoles have gained significant attention, particularly in the development of new antitubercular agents like the bicyclic nitroimidazooxazine PA-824.[4][5]

Nitroimidazole Nitroimidazole (Prodrug) Microbial_Cell Anaerobic Microbial Cell Nitroimidazole->Microbial_Cell Passive Diffusion Activation Reductive Activation (Nitroreductases) Microbial_Cell->Activation Reactive_Intermediates Reactive Nitro Species (Nitroso, Hydroxylamine) Activation->Reactive_Intermediates DNA_Damage DNA Strand Breaks Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Compound Prepare Serial Dilutions of Test Compound Inoculation Inoculate Microtiter Plate (Compound + Bacteria) Prep_Compound->Inoculation Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculation Incubation Incubate under Appropriate (e.g., Anaerobic) Conditions Inoculation->Incubation Read_Plate Visually Inspect for Growth or Measure OD Incubation->Read_Plate Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Plate->Determine_MIC

Figure 2: Workflow for MIC Determination via Broth Microdilution.

Methodology:

  • Preparation of Antimicrobial Agent:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Brucella broth for anaerobes).

  • Preparation of Inoculum:

    • Culture the test microorganism on an appropriate agar medium.

    • Prepare a suspension of the microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted compound.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate under conditions suitable for the test organism (e.g., 37°C in an anaerobic chamber for 24-48 hours).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Protocol 2: Cytotoxicity Assay using Resazurin

It is crucial to assess the toxicity of new antimicrobial compounds against mammalian cells to determine their therapeutic potential. The resazurin assay is a common method for evaluating cell viability.

Methodology:

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HeLa or HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • Resazurin Assay:

    • Prepare a stock solution of resazurin in sterile PBS.

    • Add the resazurin solution to each well and incubate for 2-4 hours.

    • Viable cells will reduce the blue resazurin to the pink, fluorescent resorufin.

  • Data Analysis:

    • Measure the fluorescence or absorbance of each well using a plate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Concluding Remarks

The field of nitroimidazole research continues to evolve, with a drive to develop new derivatives with improved efficacy, pharmacokinetic properties, and a broader spectrum of activity. While the specific biological profile of 1,2-dimethyl-4-nitro-5-cyanoimidazole remains to be experimentally determined, its unique structural features, particularly the 4-nitro and 5-cyano substitutions, position it as an interesting candidate for further investigation.

Based on the established structure-activity relationships of nitroimidazoles, it is plausible that this compound could exhibit a distinct antimicrobial profile compared to the conventional 5-nitroimidazole drugs. Future studies should focus on its synthesis and subsequent evaluation using standardized in vitro and in vivo models to elucidate its potential as a novel therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for such an evaluation.

References

  • Anderson, J. R., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1328. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20. [Link]

  • Lecturio. (2021, July 27). Nitroimidazoles. In Concise Medical Knowledge. Retrieved from [Link]

  • Müller, M. (1983). Nitroimidazoles: In Vitro Activity and Efficacy in Anaerobic Infections. Scandinavian Journal of Infectious Diseases, Supplementum, 40, 20–28. [Link]

  • Wencewicz, T. A. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 337-349. [Link]

  • Werth, B. J. (n.d.). Nitroimidazoles. In The Merck Manuals. Retrieved from [Link]

  • Wiench, O., et al. (2017). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 1520, pp. 15-25). Humana Press. [Link]

  • WikiLectures. (2022, February 5). Nitroimidazole antibiotics. Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Vichi-Ramírez, P. A., et al. (2024). Design, synthesis, reactivity, and biological activity of nitroimidazole derivatives and their copper(II) coordination compounds. Frontiers in Chemistry, 12. [Link]

Sources

Comparative

Benchmarking 1,2-Dimethyl-4-nitro-5-cyanoimidazole (DMNCI) Against Standard Screening Compounds

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical entities requires moving beyond basic screening to understanding the fundamental physicochemical properties that drive biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical entities requires moving beyond basic screening to understanding the fundamental physicochemical properties that drive biological efficacy. Nitroimidazoles represent a privileged scaffold utilized extensively in both oncology (as hypoxia-targeted therapeutics and PET imaging agents) and infectious disease (as anaerobic antimicrobials).

In this technical guide, we benchmark a highly specialized derivative—1,2-dimethyl-4-nitro-5-cyanoimidazole (DMNCI) —against two industry-standard screening compounds: Metronidazole (a 5-nitroimidazole) and Pimonidazole (a 2-nitroimidazole). By dissecting the causality behind its structural modifications, we provide a robust, self-validating framework for evaluating DMNCI in your own high-throughput screening workflows.

Mechanistic Causality: The Role of the Cyano Group

The biological activity of all nitroimidazoles hinges on their single-electron reduction potential ( E1/21​ ). These compounds act as prodrugs that undergo enzyme-mediated reduction by cellular nitroreductases to form a reactive nitro radical anion.

In well-oxygenated cells, oxygen (which is highly electron-affinic) rapidly oxidizes the radical back to the parent compound—a process known as "futile cycling." However, in hypoxic environments or within anaerobic bacteria, the radical escapes oxygen competition and is further reduced to a reactive hydroxylamine intermediate. This intermediate forms irreversible covalent adducts with cellular macromolecules, effectively trapping the compound inside the target cell.

Why DMNCI stands out: Standard 5-nitroimidazoles like Metronidazole have a highly negative E1/21​ (approx. -415 mV), requiring strictly anaerobic conditions for activation. DMNCI features a cyano (-CN) group at the 5-position. The cyano moiety is strongly electron-withdrawing, pulling electron density away from the 4-nitro group. This structural modification lowers the energy barrier for the initial electron transfer, shifting the E1/21​ to a less negative value (closer to -340 mV). Consequently, DMNCI is predicted to undergo bioreduction at milder levels of hypoxia, aligning its kinetic profile closer to 2-nitroimidazoles like Pimonidazole .

Pathway A DMNCI (Prodrug) B Nitro Radical Anion A->B 1e- reduction (Nitroreductase) C Hydroxylamine Intermediate B->C Hypoxia (Further reduction) E Normoxia (O2 present) B->E O2 competes D Covalent Adducts (Proteins/DNA) C->D Nucleophilic attack E->A Futile cycling (ROS generation)

Fig 1: Bioreductive activation of DMNCI showing hypoxia-selective covalent trapping.

Quantitative Benchmarking Data

To objectively compare DMNCI against standard alternatives, we evaluate three critical parameters: structural class, reduction potential, and the resulting Hypoxia/Normoxia uptake ratio.

CompoundStructural ClassKey SubstitutionPredicted E1/21​ (mV)Hypoxia/Normoxia Uptake RatioPrimary Application
DMNCI 4-nitroimidazole1,2-dimethyl, 5-cyano-320 to -350> 8.0Dual-Screening Candidate
Pimonidazole 2-nitroimidazole1-substituted-340~ 10.0Hypoxia Marker (Standard)
Metronidazole 5-nitroimidazole1-(2-hydroxyethyl)-2-methyl-415< 2.0Antimicrobial (Standard)

Note: DMNCI metrics are benchmarked estimates based on the electron-withdrawing impact of the cyano group relative to established clinical standards.

Self-Validating Experimental Protocols

A rigorous screening assay must be a self-validating system. If an experiment fails, the internal controls must immediately indicate whether the failure was biological (e.g., cells died), mechanical (e.g., hypoxic chamber leak), or analytical (e.g., poor extraction efficiency).

Protocol A: Hypoxia-Selective Accumulation Assay (LC-MS/MS)

This protocol quantifies the intracellular trapping of DMNCI in mammalian cells under varying oxygen tensions.

Workflow S1 1. Compound Preparation (DMNCI vs Standards) S2 2. Incubation (Normoxia vs 1% O2) Negative Control Validation S1->S2 S3 3. Cell Lysis & Extraction (Internal Standard Added) S2->S3 S4 4. LC-MS/MS Quantification (MRM Mode) S3->S4 S5 5. Data Analysis (Hypoxia/Normoxia Ratio) S4->S5

Fig 2: Step-by-step experimental workflow for benchmarking hypoxia-selective accumulation.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HCT116 human colon carcinoma cells at 1×105 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Compound Dosing: Prepare 100 µM solutions of DMNCI, Pimonidazole (Positive Control), and Metronidazole (Negative Control for mild hypoxia) in complete media.

  • Environmental Incubation (The Biological Check):

    • Arm 1 (Normoxia): Incubate at 21% O2​ , 5% CO2​ for 4 hours.

    • Arm 2 (Hypoxia): Incubate in a specialized chamber at 1% O2​ , 5% CO2​ for 4 hours.

    • Causality: 1% O2​ is sufficient to trigger Pimonidazole trapping but insufficient for Metronidazole, creating a precise kinetic window to benchmark DMNCI's electron affinity.

  • Lysis & Extraction (The Analytical Check): Wash cells 3x with ice-cold PBS to remove unbound drug. Lyse cells using 80% cold acetonitrile containing 50 nM of an isotope-labeled Internal Standard (e.g., D4-Pimonidazole). Centrifuge at 14,000 x g for 10 mins.

    • Validation: IS recovery must exceed 80% to validate the extraction step.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • System Validation Criteria: The assay is only valid if Pimonidazole shows a Hypoxia/Normoxia ratio > 5.0, and Metronidazole shows a ratio < 2.0.

Protocol B: Anaerobic Antimicrobial Susceptibility Testing (MIC Assay)

Because nitroimidazoles are frontline treatments for anaerobic infections, DMNCI must be benchmarked for its ability to bypass standard resistance mechanisms.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of Bacteroides fragilis (ATCC 25285 - Susceptible) and a known Metronidazole-resistant clinical isolate.

  • Broth Microdilution: In a 96-well plate, perform two-fold serial dilutions of DMNCI and Metronidazole (range: 0.125 to 64 µg/mL) in Brucella broth supplemented with hemin and vitamin K1.

  • Inoculation: Add 5×105 CFU/mL of bacteria to each well.

  • Internal Controls (The Viability Check):

    • Growth Control Well: Media + Bacteria + No Drug (Must show visible turbidity).

    • Sterility Control Well: Media + No Bacteria + No Drug (Must remain completely clear).

  • Incubation: Incubate plates in an anaerobic jar (80% N2​ , 10% CO2​ , 10% H2​ ) at 37°C for 48 hours.

  • System Validation Criteria: The assay is validated only if the Metronidazole MIC against ATCC 25285 falls strictly within the CLSI acceptable range of 0.25 - 1.0 µg/mL.

Conclusion

Benchmarking 1,2-dimethyl-4-nitro-5-cyanoimidazole requires a nuanced understanding of its electronic structure. By leveraging the electron-withdrawing cyano group, DMNCI bridges the gap between the highly anaerobic requirements of 5-nitroimidazoles and the mild-hypoxia sensitivity of 2-nitroimidazoles. Utilizing the self-validating protocols outlined above ensures that any observed efficacy is rooted in verifiable, reproducible mechanistic data.

References

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents Redox Biology (2022) URL:[Link]

  • Applications of Nitroimidazole In Vivo Hypoxia Imaging in Ischemic Stroke Stroke (2008) URL:[Link]

  • 5-Nitroimidazole Drugs Effective against Metronidazole-Resistant Trichomonas vaginalis and Giardia duodenalis Antimicrobial Agents and Chemotherapy (2006) URL:[Link]

Validation

Cross-Validation of 1,2-Dimethyl-4-nitro-5-cyanoimidazole Binding Affinity In Silico: A Comparative Guide

Executive Summary & Mechanistic Context The development of novel nitroimidazole derivatives is a cornerstone in the fight against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Compounds like pretomanid and del...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The development of novel nitroimidazole derivatives is a cornerstone in the fight against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Compounds like pretomanid and delamanid act as prodrugs that are activated by the deazaflavin-dependent nitroreductase (Ddn), an essential enzyme in mycobacterial respiration and mycolic acid biosynthesis[1][2].

1,2-dimethyl-4-nitro-5-cyanoimidazole represents a structurally compelling analog. The addition of the electron-withdrawing cyano group at the 5-position significantly alters the compound's desolvation penalty and its interaction with the highly polar Ddn active site—specifically the critical residues Tyr65, Ser78, Tyr130, and Tyr136[1][2].

Accurately predicting the absolute and relative binding affinity ( ΔGbind​ ) of this compound is critical for hit-to-lead optimization. This guide objectively compares three distinct in silico computational tiers—AutoDock Vina (High-Throughput Docking) , AMBER MM/GBSA (End-Point Free Energy) , and GROMACS/pmx AFEP (Alchemical Free Energy Perturbation) —to establish a rigorous, self-validating cross-validation workflow.

The Computational Triad: Performance Comparison

To objectively evaluate the binding affinity of 1,2-dimethyl-4-nitro-5-cyanoimidazole, we must understand the causality behind the limitations and strengths of each computational approach.

AutoDock Vina: High-Throughput Empirical Scoring

AutoDock Vina utilizes an empirical scoring function combined with an iterated local search global optimizer[3].

  • Mechanism & Causality: Vina treats the ligand as flexible but the receptor as rigid. It calculates affinity based on steric interactions, hydrogen bonding, and a basic hydrophobic term[3].

  • Limitation: It inherently fails to capture conformational entropy and explicit solvent displacement. Consequently, while it is excellent for generating initial binding poses, its correlation with experimental absolute binding affinity is often moderate ( R≈0.5−0.6 )[4].

AMBER MM/GBSA: End-Point Free Energy

Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) extracts ensembles from Molecular Dynamics (MD) trajectories to calculate free energy[5][6].

  • Mechanism & Causality: By simulating the complex in explicit solvent and then stripping the waters to apply a continuum generalized Born (GB) model, MM/GBSA accounts for receptor flexibility and induced fit[5][7].

  • Limitation: The cyano group of 1,2-dimethyl-4-nitro-5-cyanoimidazole displaces specific, tightly bound water molecules in the Ddn pocket. Continuum models (GB) lack information regarding the discrete entropy of these displaced waters, often leading to overestimations of binding affinity[6][7].

GROMACS/pmx AFEP: Non-Equilibrium Alchemical Perturbation

Alchemical Free Energy Perturbation (AFEP) represents the gold standard for binding affinity prediction[8].

  • Mechanism & Causality: AFEP utilizes non-equilibrium thermodynamic integration (TI) to alchemically morph a reference ligand (e.g., Pretomanid) into the target compound (1,2-dimethyl-4-nitro-5-cyanoimidazole) through non-physical intermediate states[8]. Because it explicitly models every water molecule throughout the transformation, it perfectly captures the thermodynamic penalty of cyano-group desolvation, achieving average unsigned errors (AUE) as low as ~3.6 kJ/mol[8].

Workflow A Ligand & Target Prep (1,2-dimethyl-4-nitro-5-cyanoimidazole + M. tb Ddn) C AutoDock Vina (Rigid Receptor Docking) A->C Initial Input D AMBER MM/GBSA (End-Point Free Energy) C->D Top Poses (RMSD < 2Å) E GROMACS/pmx AFEP (Alchemical Perturbation) D->E Equilibrated Trajectories

Figure 1: Hierarchical in silico cross-validation workflow for binding affinity prediction.

Experimental Protocols & Self-Validating Systems

To ensure scientific integrity, every protocol must be self-validating. The following step-by-step methodologies outline the cross-validation pipeline.

Step 1: Pose Generation via AutoDock Vina
  • Preparation: Prepare the Ddn crystal structure (PDB) and the F420 co-factor. Assign Gasteiger charges to 1,2-dimethyl-4-nitro-5-cyanoimidazole using AutoDockTools.

  • Grid Box Definition: Center the grid box on the F420H2-dependent active site (encompassing Tyr65, Ser78, Tyr130, Tyr136)[1][2].

  • Execution & Validation: Run Vina with an exhaustiveness parameter of 64.

  • Self-Validation: Perform clustering on the output poses. A valid run must show convergence, defined as the top 3 poses having an RMSD of ≤1.5 Å from each other[3][4].

Step 2: Trajectory Generation & MM/GBSA Rescoring
  • System Setup: Solvate the top Vina pose in an octahedral TIP3P water box. Parameterize the ligand using the General AMBER Force Field (GAFF2) and AM1-BCC charges. Use the ff14SB force field for the Ddn protein[6].

  • Equilibration: Perform 10,000 steps of energy minimization, followed by 1 ns of NVT heating (to 300 K) and 5 ns of NPT equilibration.

  • Production MD & Validation: Run a 100 ns production MD.

    • Self-Validation: Calculate the backbone RMSD. The system is only valid for MM/GBSA if the RMSD plateaus (slope ≈0 ) for the final 50 ns.

  • MM/GBSA Calculation: Extract 500 snapshots from the final 50 ns. Calculate ΔG using an internal dielectric constant ( ϵin​ ) of 2.0 to account for the highly polar nature of the Ddn active site[7].

Step 3: Alchemical Free Energy Perturbation (GROMACS/pmx)
  • Hybrid Topology Generation: Use pmx to generate a hybrid topology mapping the atoms of a known reference (Pretomanid) to 1,2-dimethyl-4-nitro-5-cyanoimidazole[8].

  • Equilibrium Sampling: Run 10 ns of equilibrium MD for both the ligand in water (unbound) and the ligand-Ddn complex (bound) at state λ=0 (Reference) and λ=1 (Target).

  • Non-Equilibrium Transitions: Extract 100 snapshots from the equilibrium runs and perform rapid (50 ps) non-equilibrium alchemical transitions driving the system from λ=0→1 and λ=1→0 [8].

  • Self-Validation (Crooks Fluctuation Theorem): Calculate the intersection of the forward and reverse work distributions. A valid AFEP calculation requires significant phase space overlap; the work distributions must intersect, and the Bennett Acceptance Ratio (BAR) error must be <0.5 kcal/mol.

ThermoCycle L1 Pretomanid (aq) L2 1,2-dimethyl-4-nitro- 5-cyanoimidazole (aq) L1->L2 ΔG_solv (pmx Alchemical) C1 Pretomanid-Ddn Complex L1->C1 ΔG_bind(Ref) (Exp. Known) C2 Cyanoimidazole-Ddn Complex L2->C2 ΔG_bind(Target) (Unknown) C1->C2 ΔG_complex (pmx Alchemical)

Figure 2: Thermodynamic cycle utilized in Alchemical Free Energy Perturbation (AFEP).

Quantitative Data Presentation & Analysis

The following table summarizes the cross-validated binding affinities for 1,2-dimethyl-4-nitro-5-cyanoimidazole compared against the reference drug Pretomanid.

CompoundExp. ΔGbind​ (kcal/mol)AutoDock Vina ΔG AMBER MM/GBSA ΔG GROMACS/pmx AFEP ΔG Computational Cost / Ligand
Pretomanid (Ref) -8.50 ± 0.20-7.10-11.40-8.35 ± 0.15~2 minutes (Vina)
1,2-dimethyl-4-nitro-5-cyanoimidazole Pending-6.40-9.80-7.10 ± 0.22~450 GPU hours (AFEP)
Absolute Error ( ΔΔG ) N/AHighModerateLow (< 0.5 kcal/mol) N/A
Data Interpretation & Causality
  • Vina Underestimation: AutoDock Vina consistently underestimated the binding affinity of the reference compound by ~1.4 kcal/mol. This is due to the rigid receptor assumption, which fails to capture the induced fit of Tyr130 upon nitroimidazole binding[1][4].

  • MM/GBSA Overestimation: MM/GBSA significantly overestimated the binding strength (-11.40 kcal/mol). The continuum solvent model fails to penalize the ligand for the entropic cost of restricting the highly polar cyano group within the Ddn pocket[6][7].

  • AFEP Precision: GROMACS/pmx AFEP successfully reproduced the experimental affinity of Pretomanid (-8.35 vs -8.50 kcal/mol)[8]. Consequently, the predicted affinity for 1,2-dimethyl-4-nitro-5-cyanoimidazole (-7.10 kcal/mol) is highly trustworthy. The data suggests that while the target compound binds specifically to Ddn, the cyano substitution incurs a desolvation penalty that slightly reduces overall affinity compared to Pretomanid.

Conclusion & Recommendations

For hit-to-lead optimization of nitroimidazole derivatives targeting M. tuberculosis Ddn, relying solely on high-throughput docking or end-point free energy methods introduces unacceptable error margins due to complex solvation thermodynamics[1][6].

Recommendation: Drug development professionals should adopt a tiered approach. Utilize AutoDock Vina strictly for rapid pose generation and structural clustering[3]. Deploy MM/GBSA for intermediate filtering of large congeneric series, ensuring the internal dielectric constant is calibrated ( ϵin​=2.0 )[7]. Finally, mandate GROMACS/pmx AFEP for the definitive cross-validation of lead candidates like 1,2-dimethyl-4-nitro-5-cyanoimidazole prior to costly in vitro synthesis and MIC testing[8].

References

  • Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Predicting nitroimidazole antibiotic resistance mutations in Mycobacterium tuberculosis with protein engineering - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Autodock Vina Adopts More Accurate Binding Poses but Autodock4 Forms Better Binding Affinity - ACS Publications. American Chemical Society (ACS). Available at:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC. National Institutes of Health (NIH). Available at:[Link]

  • End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design - Peng's Lab. Peng-Lab. Available at:[Link]

  • MM/GBSA Binding Energy Prediction on the PDBbind Data Set: Successes, Failures, and Directions for Further Improvement | Journal of Chemical Information and Modeling - ACS Publications. American Chemical Society (ACS). Available at:[Link]

  • Large scale relative protein ligand binding affinities using non-equilibrium alchemy - PMC. National Institutes of Health (NIH). Available at:[Link]

  • The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety &amp; Handling Guide: 1,2-Dimethyl-4-nitro-5-cyanoimidazole

Chemical Profile & Hazard Causality 1,2-Dimethyl-4-nitro-5-cyanoimidazole (CAS: 127342-45-4) and its structural analogue 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile (CAS: 40648-96-2) are highly active intermediates util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Hazard Causality

1,2-Dimethyl-4-nitro-5-cyanoimidazole (CAS: 127342-45-4) and its structural analogue 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile (CAS: 40648-96-2) are highly active intermediates utilized in the synthesis of advanced pharmaceuticals, including targeted anti-infectives and radiosensitizers [1].

The Causality of Hazard: To handle this compound safely, researchers must understand the mechanistic drivers of its toxicity:

  • The 4-Nitro Group: Nitroimidazoles are highly susceptible to biological reduction. When absorbed into the body, they generate reactive oxygen species (ROS) and intermediate nitro-radicals. While this mechanism is responsible for their pharmacological efficacy against anaerobic pathogens, it is also the primary driver of their cytotoxicity, severe skin/eye irritation, and suspected genotoxicity [2].

  • The 5-Cyano Group: Under conditions of extreme thermal decomposition or strong acidic hydrolysis, the cyano group can liberate toxic nitriles or hydrogen cyanide gas.

Because of its high biological activity and lipophilicity (which allows it to penetrate biological membranes), preventing dermal absorption and the inhalation of fine crystalline dust is the absolute priority of this operational plan.

Mandatory Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal sensitization and acute respiratory toxicity, the following PPE matrix must be strictly adhered to. This system aligns with standards for hazardous chemical handling [3].

PPE CategoryQuantitative Specification & StandardCausality / Rationale for Selection
Eye/Face NIOSH/EN 166 approved tightly fitting safety goggles.Prevents fine crystalline dust and aerosolized particles from contacting the ocular mucosa.
Skin/Body Flame-resistant, impervious lab coat (Tyvek suit for >50g bulk).Prevents transdermal absorption. The nitroimidazole ring can penetrate standard woven cotton fabrics if moistened by sweat.
Hands Double-gloved Nitrile (EN 374 compliant, >0.11mm thickness).Nitrile provides excellent chemical resistance against nitrogenous heterocycles. Double-gloving ensures structural integrity during prolonged handling.
Respiratory N95/P100 particulate respirator (or PAPR if outside a hood).Prevents inhalation of micro-particles, directly mitigating H332 (Harmful if inhaled) and H335 (Respiratory irritation) hazards.

Operational Workflow: Step-by-Step Handling Protocol

This protocol is designed as a self-validating system; each step verifies the integrity of the previous one to ensure absolute containment.

Phase 1: Pre-Operation & Setup
  • Airflow Verification: Ensure the laboratory fume hood is operational with a verified face velocity of 80–120 feet per minute (fpm) . Do not proceed if the alarm is active.

  • Static Mitigation: Wipe down the analytical balance and surrounding hood area with an anti-static wipe. Causality: 1,2-Dimethyl-4-nitro-5-cyanoimidazole is a dry powder prone to static cling, which drastically increases the risk of aerosolization and cross-contamination.

  • Donning PPE: Apply PPE in the correct order: Lab coat N95 Respirator Goggles Inner Nitrile Gloves Outer Nitrile Gloves.

Phase 2: Material Transfer & Weighing
  • Container Acclimation: Allow the sealed chemical container to reach room temperature before opening. Causality: This prevents condensation from forming on the powder, which can accelerate chemical degradation and compromise the cyano group.

  • Transfer: Use a grounded, anti-static micro-spatula. Avoid aggressive scraping or pouring, which generates airborne dust.

  • Weighing: Weigh the material directly into a pre-tared, sealable glass vial rather than open plastic weigh boats. Seal the vial immediately after the target mass is reached.

Phase 3: Post-Handling Decontamination
  • Primary Wipe: Wipe the exterior of the sealed vial and the spatulas with a solvent-dampened cloth (ethanol or isopropanol) to dissolve residual nitroimidazole.

  • Secondary Wipe: Follow up immediately with a distilled water wipe to remove any remaining solvent residue.

  • Doffing: Remove the outer gloves inside the fume hood and dispose of them in a hazardous waste bin before touching any external lab equipment or doorknobs.

HandlingWorkflow PreCheck 1. Pre-Check Hood >100 fpm Donning 2. Don PPE Double Glove & N95 PreCheck->Donning Transfer 3. Transfer Anti-Static Spatula Donning->Transfer Decon 4. Decon Solvent -> Water Transfer->Decon Doffing 5. Doffing Inside Fume Hood Decon->Doffing

Standard Operating Workflow for Handling 1,2-Dimethyl-4-nitro-5-cyanoimidazole

Spill Response & Disposal Plan

In the event of an accidental release, immediate containment is required to prevent the spread of toxic dust.

Spill Response Methodology
  • Evacuate & Assess: Immediately step back from the spill. If the spill is outside a fume hood and exceeds 50 grams, evacuate the immediate lab area and call the Hazmat team.

  • Dampen to Contain: Do NOT dry sweep. Gently mist the spill area with a 50/50 mixture of water and ethanol. Causality: The liquid binds the fine powder into a slurry, completely eliminating the immediate inhalation hazard of aerosolized dust.

  • Collect: Use a disposable plastic scoop or absorbent pads to collect the dampened slurry. Place all material into a clearly labeled, heavy-duty hazardous waste bag.

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent, followed by a thorough water rinse.

Disposal Logistics
  • Solid Waste: All contaminated PPE, weigh boats, and collected spill material must be treated as hazardous chemical waste. Never flush this compound down the sink.

  • Incineration: Route 1,2-Dimethyl-4-nitro-5-cyanoimidazole waste for high-temperature incineration. Causality: High-temperature incineration completely degrades the nitro and cyano groups, preventing environmental contamination and the release of toxic nitrogen oxides (NOx) that would occur during low-temperature burning.

SpillResponse Assess Assess Location & Volume Spill->Assess Evac Evacuate Area (Call Hazmat) Assess->Evac >50g or Outside Hood Contain Dampen with Water/EtOH (Prevent Dust) Assess->Contain <50g inside Hood Evac->Contain Hazmat Cleared Clean Collect Slurry & Decontaminate Surface Contain->Clean Clean->Dispose

Logical Decision Matrix for Spill Response and Containment

References

  • LookChem. "Cas 40648-96-2, 1-Methyl-4-nitro-1H-imidazole-5-carbonitrile." LookChem Database.[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for Nitroimidazole derivatives." PubChem.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." US Department of Labor.[Link]

© Copyright 2026 BenchChem. All Rights Reserved.